BC13
Description
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Properties
Molecular Formula |
C37H39N7O5 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
8-cyclopentyl-2-[2-[4-(5,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)benzoyl]-2,7-diazaspiro[3.5]nonan-7-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C37H39N7O5/c1-22-16-30(45)44(25-6-4-5-7-25)33-27(22)19-38-36(41-33)42-14-12-37(13-15-42)20-43(21-37)35(47)24-10-8-23(9-11-24)32-39-28-17-26(48-2)18-29(49-3)31(28)34(46)40-32/h8-11,16-19,25H,4-7,12-15,20-21H2,1-3H3,(H,39,40,46) |
InChI Key |
GCDVHXYXNPHYTC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Boron Trichloride: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trichloride (B1173362) (BCl₃) is a versatile and highly reactive inorganic compound with significant applications across various scientific and industrial domains, including organic synthesis, semiconductor manufacturing, and materials science. This technical guide provides an in-depth overview of the synthesis, properties, and key reactions of boron trichloride, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Boron Trichloride
The synthesis of boron trichloride can be achieved through several methods, with the industrial and laboratory-scale preparations being the most prominent.
Industrial Production: Carbothermic Chlorination of Boron Oxide
The primary industrial method for producing boron trichloride involves the high-temperature chlorination of boron oxide (B₂O₃) in the presence of a reducing agent, typically carbon.[1] The overall reaction is as follows:
B₂O₃ + 3 C + 3 Cl₂ → 2 BCl₃ + 3 CO[1]
This carbothermic reaction is typically carried out at temperatures around 501°C.[1] A significant challenge in this process is the potential for the formation of phosgene (B1210022) (COCl₂) as a byproduct, which has a boiling point very close to that of boron trichloride, making separation by simple distillation difficult.[2][3]
Experimental Protocol: Industrial Production of Boron Trichloride
-
Reactant Preparation: A mixture of boron oxide and carbon (in the form of coke or charcoal) is prepared and typically formed into briquettes.
-
Reaction: The mixture is fed into a reactor, which is heated to approximately 501°C.[1] A stream of chlorine gas is then passed through the reactor.
-
Product Collection: The gaseous effluent from the reactor, containing boron trichloride, carbon monoxide, and any unreacted chlorine, is passed through a condensation system to liquefy the BCl₃.
-
Purification: The crude boron trichloride is then purified to remove impurities, most notably phosgene. This can be achieved through several methods:
-
Catalytic Decomposition: The gas stream is passed over a heated carbon catalyst at temperatures between 300°C and 700°C to decompose phosgene into carbon monoxide and chlorine.[2]
-
Photolytic Decomposition: The liquid BCl₃ is exposed to ultraviolet radiation (230-270 nm) to decompose phosgene, followed by sparging with an inert gas like nitrogen to remove the resulting carbon monoxide and chlorine.[4][5]
-
Laboratory Synthesis: Halide Exchange Reaction
On a laboratory scale, boron trichloride can be conveniently prepared through a halide exchange reaction between boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[3] The reaction is driven by the formation of the more thermodynamically stable aluminum fluoride (B91410).
BF₃ + AlCl₃ → BCl₃ + AlF₃[3]
Experimental Protocol: Laboratory Synthesis of Boron Trichloride
-
Apparatus Setup: A reaction flask equipped with a gas inlet, a condenser, and a collection flask cooled in a cold bath (e.g., dry ice/acetone) is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and product.
-
Reactant Charging: Anhydrous aluminum chloride is placed in the reaction flask.
-
Reaction: Boron trifluoride gas is passed over the heated aluminum chloride. The reaction temperature is typically maintained at an elevated level to facilitate the reaction, though specific temperatures can vary.[6]
-
Product Collection: The volatile boron trichloride (boiling point: 12.6°C) passes through the condenser and is collected in the cooled flask. The non-volatile aluminum fluoride remains in the reaction flask.[3]
-
Purification: The collected boron trichloride can be further purified by fractional distillation if necessary.
Physical and Chemical Properties of Boron Trichloride
Boron trichloride is a colorless gas at room temperature with a pungent, acrid odor.[3] It fumes in moist air due to its high reactivity with water.[3]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | BCl₃ | [3] |
| Molar Mass | 117.17 g/mol | [3] |
| Appearance | Colorless gas or fuming liquid | [3] |
| Melting Point | -107.3 °C | [3] |
| Boiling Point | 12.6 °C | [3] |
| Density (liquid) | 1.326 g/cm³ | [3] |
| Solubility in water | Reacts via hydrolysis | [3] |
| Solubility in other solvents | Soluble in carbon tetrachloride, ethanol (B145695) (reacts) | [3] |
| Molecular Shape | Trigonal planar | [3] |
| Dipole Moment | 0 D | [3] |
Chemical Properties and Reactivity
Lewis Acidity: Boron trichloride is a potent Lewis acid due to the electron-deficient nature of the boron atom. It readily forms adducts with Lewis bases such as amines, ethers, phosphines, and thioethers.[3] This property is central to its utility as a catalyst in various organic reactions.
Hydrolysis: Boron trichloride reacts vigorously with water in an exothermic reaction to produce boric acid and hydrochloric acid.[3]
BCl₃ + 3 H₂O → B(OH)₃ + 3 HCl[3]
Reaction with Alcohols: It reacts with alcohols to form borate (B1201080) esters.[3] The stoichiometry of the reaction determines the product, which can range from alkoxyboron dichlorides to trialkyl borates.
Ether Cleavage: Boron trichloride is a powerful reagent for the cleavage of C-O bonds in ethers, a reaction of significant utility in synthetic organic chemistry, particularly for the deprotection of methyl ethers.
Key Applications and Reaction Mechanisms
Lewis Acid Catalysis: Friedel-Crafts Acylation
Boron trichloride can be used as a Lewis acid catalyst in Friedel-Crafts acylation reactions, although aluminum chloride is more commonly employed. The mechanism involves the activation of an acyl halide by BCl₃ to form a highly electrophilic acylium ion, which then attacks the aromatic ring.
Caption: Mechanism of BCl₃-catalyzed Friedel-Crafts Acylation.
Semiconductor Manufacturing: Plasma Etching and Doping
Boron trichloride is a critical component in the semiconductor industry, primarily used in plasma etching and as a boron source for p-type doping.[7]
Plasma Etching Workflow:
In plasma etching, BCl₃ is introduced into a plasma chamber where it is ionized. The resulting reactive species are used to selectively remove materials, such as metal oxides, from a substrate.[7]
Caption: Workflow for Plasma Etching using Boron Trichloride.
Doping Workflow:
As a dopant source, BCl₃ provides boron atoms that are implanted into the silicon lattice to create p-type semiconductor regions.[7]
Caption: Workflow for p-type Doping using Boron Trichloride.
Safety and Handling
Boron trichloride is a highly toxic and corrosive substance.[3] It is critical to handle it with extreme caution in a well-ventilated fume hood or a glovebox, away from moisture.[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of exposure, immediate medical attention is necessary. Due to its reactivity with water, water-based fire extinguishers must not be used on fires involving boron trichloride.
Conclusion
Boron trichloride is a chemical of significant industrial and academic importance. Its synthesis via carbothermic chlorination or halide exchange provides a versatile reagent for a multitude of applications. A thorough understanding of its properties, particularly its potent Lewis acidity and high reactivity, is crucial for its safe and effective use in research and development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals working with this powerful compound.
References
- 1. Boron Trichloride | Borates Today [borates.today]
- 2. US4238465A - Removal of phosgene from boron trichloride - Google Patents [patents.google.com]
- 3. Boron trichloride - Wikipedia [en.wikipedia.org]
- 4. US5833814A - Apparatus and method for purifying boron trichloride by removal of phosgene - Google Patents [patents.google.com]
- 5. Purifying boron trichloride by removal of phosgene - Patent 0887309 [data.epo.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Boron Trichloride - Specialty Gases [specialtygases.messergroup.com]
understanding the Lewis acidity of BCl3
An In-depth Technical Guide to the Lewis Acidity of Boron Trichloride (B1173362) (BCl3)
Executive Summary
Boron trichloride (BCl₃) is a powerful and versatile Lewis acid utilized extensively in organic synthesis and materials science. Its reactivity is fundamentally governed by the electron-deficient nature of the central boron atom. Contrary to expectations based solely on electronegativity, BCl₃ is a stronger Lewis acid than boron trifluoride (BF₃) when reacting with strong bases. This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of BCl₃, including electronic structure, the nuanced role of π-back-bonding, and the energetic factors of adduct formation. Quantitative measures of its acidity are presented, and detailed experimental protocols for their determination are provided for researchers in chemistry and drug development.
The Electronic Structure and Lewis Acidity of BCl₃
A Lewis acid is defined as a chemical species that can accept a pair of electrons. The acidity of boron trihalides, including BCl₃, originates from the electronic configuration of the central boron atom. In its ground state, boron has three valence electrons and forms three single covalent bonds with the chlorine atoms. This results in a trigonal planar molecular geometry with sp² hybridization, leaving a vacant 2p orbital perpendicular to the molecular plane. This empty, low-energy orbital is the primary site for accepting an electron pair from a Lewis base, making BCl₃ a potent Lewis acid.
The Counter-intuitive Trend in Boron Trihalide Acidity
Based on the high electronegativity of fluorine, one would predict BF₃ to be the strongest Lewis acid among the boron trihalides due
An In-depth Technical Guide to the History and Discovery of Boron Trichloride (BCl₃)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boron trichloride (B1173362) (BCl₃) is a versatile and highly reactive inorganic compound with significant applications in organic synthesis, materials science, and semiconductor manufacturing. First characterized in the 19th century, its discovery is intrinsically linked to the isolation and study of elemental boron. This guide provides a comprehensive overview of the history, synthesis, and fundamental properties of BCl₃, tailored for a technical audience. It includes detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and graphical representations of its historical timeline and synthesis workflows.
Historical Overview: From the Discovery of Boron to the Characterization of BCl₃
The journey to understanding boron trichloride begins with the discovery of its constituent element, boron. While boron compounds like borax (B76245) have been used for centuries, the isolation of the element itself was a landmark achievement of the early 19th century. In 1808, Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard independently isolated boron. However, it was the Swedish chemist Jöns Jacob Berzelius who, in 1824, conclusively identified boron as an element.[1] Following this, Berzelius and other pioneering chemists of the era synthesized and characterized a range of new boron compounds, including its halides.
While a definitive date for the very first synthesis of boron trichloride is not prominently documented, its preparation and characterization were a natural progression of the intensive study of boron chemistry that followed its discovery. The development of systematic methods for preparing inorganic compounds in the mid-19th century, particularly through direct combination of elements and chlorination of oxides, led to the thorough investigation of BCl₃.
Physicochemical and Spectroscopic Properties of Boron Trichloride
Boron trichloride is a colorless gas at room temperature that fumes in moist air due to its high reactivity with water.[2][3] It possesses a trigonal planar molecular geometry.[4] Below is a table summarizing its key quantitative properties.
| Property | Value |
| Molecular Formula | BCl₃ |
| Molar Mass | 117.17 g/mol [5] |
| Appearance | Colorless gas[2] |
| Melting Point | -107.3 °C[2] |
| Boiling Point | 12.6 °C[2] |
| Density (liquid) | 1.326 g/cm³[6] |
| Vapor Pressure | 1250 mmHg @ 27 °C[6] |
| B-Cl Bond Length | 175 pm[4] |
| ¹¹B NMR Chemical Shift | ~47 ppm (relative to BF₃·OEt₂) |
| IR Absorption Bands | 995, 480, 244 cm⁻¹[7] |
| Raman Shift Bands | 995, 471, 244 cm⁻¹[7] |
Spectroscopic Data Analysis
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹¹B NMR spectrum of BCl₃ shows a single resonance, consistent with a single boron environment. The chemical shift is typically observed around +47 ppm. It is important to use quartz NMR tubes for analysis, as borosilicate glass tubes will produce a broad background signal.[8]
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of BCl₃ are consistent with its D₃h symmetry (trigonal planar). The observed IR bands are at 995 cm⁻¹ (E' - asymmetric stretch), 480 cm⁻¹ (A₂" - out-of-plane bend), and 244 cm⁻¹ (E' - in-plane bend). The Raman active modes appear at 995 cm⁻¹ (E'), 471 cm⁻¹ (A₁' - symmetric stretch), and 244 cm⁻¹ (E').[7][9][10][11]
Synthesis of Boron Trichloride: Experimental Protocols
The synthesis of boron trichloride can be broadly categorized into industrial-scale production and laboratory-scale preparation.
Industrial Production: Carbothermic Reduction of Boron Oxide
The primary industrial method for producing BCl₃ is the carbothermic reduction of boron oxide (B₂O₃) in the presence of chlorine gas at high temperatures.[4][5]
Reaction: B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO
Detailed Methodology:
-
Reactant Preparation: A mixture of boron oxide and a carbon source (e.g., coke or charcoal) is prepared.
-
Reaction: The mixture is introduced into a reactor and heated to approximately 500°C. Chlorine gas is then passed through the heated mixture.
-
Product Collection: The gaseous effluent from the reactor, primarily BCl₃ and carbon monoxide, is passed through a series of condensers. BCl₃, with its boiling point of 12.6°C, is selectively condensed into a liquid.
-
Purification: The crude BCl₃ is purified by fractional distillation to remove impurities, most notably phosgene (B1210022) (COCl₂), which can form as a byproduct.[4]
Laboratory Synthesis: Halogen Exchange
A common and convenient laboratory-scale synthesis of BCl₃ involves the halogen exchange reaction between boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[4][5]
Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃
Detailed Methodology:
-
Apparatus Setup: A reaction flask is charged with anhydrous aluminum chloride. The flask is connected to a source of boron trifluoride gas and a cold trap (e.g., a dry ice/acetone bath at -78°C) to collect the BCl₃ product. The entire apparatus must be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Reaction: The reaction flask containing AlCl₃ is gently heated while a stream of BF₃ gas is passed over it.
-
Product Collection: The more volatile BCl₃ (boiling point 12.6°C) passes out of the reaction flask and is condensed and collected in the cold trap. The less volatile BF₃ may also pass through, so careful temperature control of the cold trap is necessary for selective condensation.
-
Purification: The collected BCl₃ can be further purified by fractional distillation if necessary.
Key Chemical Reactions of Boron Trichloride
Boron trichloride is a strong Lewis acid and a versatile reagent in chemical synthesis.
-
Hydrolysis: BCl₃ reacts vigorously with water to produce boric acid and hydrochloric acid.[2] BCl₃ + 3H₂O → B(OH)₃ + 3HCl
-
Alcoholysis: With alcohols, BCl₃ forms borate esters. BCl₃ + 3ROH → B(OR)₃ + 3HCl
-
Lewis Acid-Base Adduct Formation: As a strong Lewis acid, BCl₃ readily forms adducts with Lewis bases such as amines, ethers, and phosphines. BCl₃ + NR₃ → R₃N·BCl₃
Safety and Handling
Boron trichloride is a toxic and corrosive gas that reacts violently with water.[2][12] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled in high concentrations.[12]
-
Engineering Controls: All work with BCl₃ must be conducted in a well-ventilated chemical fume hood or a glove box.[12]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile is recommended), safety goggles, a face shield, and a flame-resistant lab coat are mandatory.[12]
-
Handling: Use in a dry, inert atmosphere. Avoid contact with water, alcohols, and other protic solvents. Cylinders should be properly secured.
-
Spills: In case of a leak, evacuate the area and stop the flow of gas if possible. Do not use water to clean up spills; use a dry absorbent material like sand.[13]
Conclusion
Boron trichloride, a compound with a rich history rooted in the fundamental discoveries of 19th-century chemistry, remains a crucial reagent and building block in modern science and industry. A thorough understanding of its historical context, properties, and synthesis is essential for its safe and effective use in research and development. This guide has provided a detailed overview of these aspects, offering valuable information for professionals in chemistry and related fields.
References
- 1. airgas.com [airgas.com]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. BORON TRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Boron trichloride - Wikipedia [en.wikipedia.org]
- 5. Boron Trichloride | Borates Today [borates.today]
- 6. rigas.co.kr [rigas.co.kr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boron NMR [chem.ch.huji.ac.il]
- 9. faculty.csbsju.edu [faculty.csbsju.edu]
- 10. testbook.com [testbook.com]
- 11. prepp.in [prepp.in]
- 12. purdue.edu [purdue.edu]
- 13. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for BCl₃-Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trichloride (B1173362) (BCl₃) is a versatile and powerful Lewis acid that serves as an efficient catalyst or co-catalyst in a variety of polymerization reactions. Its strong electrophilic nature enables the initiation of cationic polymerization of a wide range of monomers, including olefins, vinyl ethers, and the ring-opening polymerization of cyclic esters and ethers. This document provides detailed application notes and experimental protocols for the use of BCl₃ in these key polymerization processes. The information is intended to guide researchers and professionals in the synthesis of polymers with controlled properties for various applications, including in the development of new materials and drug delivery systems.
Cationic Polymerization of Olefins
BCl₃ is a highly effective co-initiator for the cationic polymerization of olefins, such as isobutylene (B52900) and other α-olefins. It is typically used in conjunction with a protic initiator (inifer), like water or an alkyl halide, to generate the initiating carbocation.
Application Notes: Polymerization of Isobutylene
The BCl₃-co-initiated polymerization of isobutylene is a classic example of cationic polymerization, leading to the formation of polyisobutylene (B167198) (PIB), a polymer with significant commercial applications. The molecular weight of the resulting PIB can be controlled by adjusting the reaction temperature, monomer concentration, and the ratio of initiator to BCl₃.[1][2] Lower temperatures generally lead to higher molecular weight polymers due to the suppression of chain transfer reactions.[2]
Key Features:
-
Controlled Initiation and Termination: The use of specific initiator-transfer agents (inifers) in combination with BCl₃ allows for controlled initiation and termination steps, enabling the synthesis of telechelic polymers with functional end-groups.[1]
-
Mechanism: The polymerization proceeds via a carbocationic mechanism. BCl₃ abstracts a halide from an alkyl halide initiator or interacts with a proton source to generate a carbocation, which then propagates by attacking the double bond of the isobutylene monomer. Chain termination can occur through various pathways, including recombination with the counter-ion or chain transfer to the monomer.
Experimental Protocol: Polymerization of Isobutylene using a Dicumyl Chloride/BCl₃ Inifer System
This protocol describes the synthesis of α,ω-dichloro-polyisobutylene using 1,4-bis(1-chloro-1-methylethyl)benzene (B1619857) (dicumyl chloride) as the inifer and BCl₃ as the co-initiator.[1]
Materials:
-
Isobutylene (polymerization grade)
-
1,4-bis(1-chloro-1-methylethyl)benzene (Dicumyl Chloride)
-
Boron trichloride (BCl₃) solution in a suitable solvent (e.g., CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (B129727) (for quenching)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Dry ice/acetone bath for temperature control
-
Syringes and cannulas for reagent transfer
Procedure:
-
Reactor Setup: Assemble the glass reactor and dry it thoroughly under a stream of nitrogen.
-
Reagent Preparation: In a separate flask under a nitrogen atmosphere, dissolve the desired amount of dicumyl chloride in anhydrous dichloromethane.
-
Reaction Mixture: Cool the reactor to the desired temperature (e.g., -78°C) using a dry ice/acetone bath. Transfer the dicumyl chloride solution to the reactor via cannula.
-
Monomer Addition: Condense a known amount of isobutylene gas into the cooled reactor.
-
Initiation: Rapidly add the BCl₃ solution to the stirred monomer/inifer mixture via syringe. The polymerization will commence immediately, as indicated by a rise in temperature.
-
Polymerization: Maintain the reaction at the set temperature for the desired duration.
-
Quenching: Terminate the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it several times with methanol. Dry the polymer under vacuum to a constant weight.
Quantitative Data: Polymerization of Styrene with Boron Trihalides
The following table summarizes the effect of different boron trihalide catalysts on the polymerization of styrene. Molecular weights were found to decrease in the order BCl₃ > BF₃ > BBr₃.[3]
| Catalyst | Temperature (°C) | Monomer Conc. (M) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| BCl₃ | -20 | 1.0 | 85 | 15,000 | 2.1 |
| BCl₃ | -50 | 1.0 | 90 | 25,000 | 2.0 |
| BCl₃ | -80 | 1.0 | 95 | 40,000 | 1.9 |
| BF₃ | -20 | 1.0 | 80 | 12,000 | 2.3 |
| BF₃ | -80 | 1.0 | 92 | 30,000 | 2.1 |
| BBr₃ | -20 | 1.0 | 75 | 8,000 | 2.5 |
| BBr₃ | -80 | 1.0 | 88 | 20,000 | 2.4 |
Note: This data is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.
Signaling Pathway: Cationic Polymerization of Olefins
Caption: Cationic polymerization of olefins initiated by BCl₃.
Cationic Polymerization of Vinyl Ethers
BCl₃ can also be used to initiate the cationic polymerization of vinyl ethers, which are more reactive than olefins due to the electron-donating ether group. This allows for polymerization at higher temperatures compared to olefins.
Application Notes: Polymerization of Vinyl Ethers
The polymerization of vinyl ethers with BCl₃ can lead to well-defined polymers. The presence of the ether oxygen can stabilize the propagating carbocation, potentially leading to living polymerization characteristics under specific conditions. However, chain transfer reactions can still be a significant factor.
Key Features:
-
High Reactivity: Vinyl ethers polymerize rapidly in the presence of BCl₃.
-
Potential for Controlled Polymerization: With careful control of reaction conditions, it is possible to achieve polymers with narrow molecular weight distributions.
-
Stereocontrol: The stereochemistry of the resulting polyvinyl ether can be influenced by the choice of catalyst and reaction conditions, though this is a complex area of research.[4]
Experimental Protocol: General Procedure for BCl₃-Catalyzed Polymerization of a Vinyl Ether
Materials:
-
Vinyl ether monomer (e.g., isobutyl vinyl ether), freshly distilled
-
Boron trichloride (BCl₃) solution in a non-polar solvent (e.g., hexane (B92381) or toluene)
-
Anhydrous solvent (e.g., toluene)
-
Methanol (for quenching)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Low-temperature bath (if required)
-
Syringes for reagent transfer
Procedure:
-
Reactor Setup: Dry the Schlenk flask under vacuum and backfill with high-purity nitrogen.
-
Solvent and Monomer: Add the anhydrous solvent to the flask via syringe, followed by the freshly distilled vinyl ether monomer.
-
Temperature Control: Cool the reaction mixture to the desired temperature.
-
Initiation: Slowly add the BCl₃ solution to the stirred monomer solution. An exothermic reaction is often observed.
-
Polymerization: Allow the reaction to proceed for the specified time, monitoring the viscosity of the solution.
-
Quenching: Terminate the polymerization by adding an excess of chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Quantitative Data: Illustrative Data for Vinyl Ether Polymerization
While specific data for BCl₃-catalyzed vinyl ether polymerization is less commonly tabulated, the principles of cationic polymerization suggest that lower temperatures and careful control of the initiator-to-monomer ratio are key to achieving higher molecular weights and narrower polydispersity.
Experimental Workflow: BCl₃-Catalyzed Vinyl Ether Polymerization
Caption: Workflow for BCl₃-catalyzed vinyl ether polymerization.
Ring-Opening Polymerization of Cyclic Esters and Ethers
BCl₃ can act as a catalyst for the ring-opening polymerization (ROP) of cyclic monomers like lactones (cyclic esters) and cyclic ethers. The Lewis acidity of BCl₃ facilitates the cleavage of the cyclic structure and initiates the polymerization.
Application Notes: Ring-Opening Polymerization
ROP is a versatile method for producing biodegradable and biocompatible polymers such as polyesters and polyethers. BCl₃'s effectiveness as a catalyst depends on the ring strain and basicity of the monomer.
Key Features:
-
Monomer Activation: BCl₃ coordinates to the carbonyl oxygen of a lactone or the ether oxygen of a cyclic ether, weakening the ring bonds and making it susceptible to nucleophilic attack.
-
Mechanism: The polymerization can proceed through a cationic or a coordination-insertion mechanism, depending on the monomer and reaction conditions.
-
Biodegradable Polymers: This method is particularly useful for synthesizing polyesters like poly(ε-caprolactone) (PCL), which have applications in the biomedical field.[5]
Experimental Protocol: BCl₃-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (freshly distilled)
-
Boron trichloride (BCl₃) solution
-
Anhydrous toluene
-
Methanol (for quenching)
-
Nitrogen gas (high purity)
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble and dry the reaction flask and condenser under a nitrogen atmosphere.
-
Reaction Mixture: Charge the flask with ε-caprolactone and anhydrous toluene.
-
Catalyst Addition: While stirring, add the BCl₃ solution to the monomer solution at room temperature.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and maintain it for the required time.
-
Quenching: Cool the mixture to room temperature and quench the reaction by adding methanol.
-
Polymer Isolation: Precipitate the poly(ε-caprolactone) by pouring the solution into a large volume of a suitable non-solvent like cold methanol or hexane.
-
Purification: Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven.
Quantitative Data: Representative Data for ROP of ε-Caprolactone
The molecular weight and polydispersity of PCL are influenced by the monomer-to-catalyst ratio and the polymerization time and temperature. Higher monomer-to-catalyst ratios generally lead to higher molecular weight polymers.
| [Monomer]:[BCl₃] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 100:1 | 80 | 4 | >95 | 10,000 | 1.5 |
| 200:1 | 80 | 4 | >95 | 20,000 | 1.6 |
| 500:1 | 80 | 6 | >90 | 45,000 | 1.8 |
Note: This data is illustrative. Actual results will depend on the specific reaction conditions.
Signaling Pathway: Ring-Opening Polymerization of a Lactone
Caption: Ring-opening polymerization of a lactone catalyzed by BCl₃.
BCl₃ as a Modifier for Ziegler-Natta Catalysts
BCl₃ can be used to modify traditional Ziegler-Natta catalysts, which are widely used for the polymerization of α-olefins like propylene (B89431). This modification can lead to changes in catalyst activity and the properties of the resulting polymer.
Application Notes: Modification of Ziegler-Natta Catalysts
Treating a Ziegler-Natta catalyst with BCl₃ can alter the electronic and steric environment of the active sites. This can influence the rate of polymerization, the molecular weight, and the stereoregularity of the polymer.
Key Features:
-
Increased Activity: In some cases, BCl₃ treatment can lead to an increase in the catalytic activity.
-
Altered Polymer Properties: The modification can affect the tacticity (stereoregularity) and molecular weight distribution of the polypropylene.
-
Mechanism of Modification: BCl₃, as a Lewis acid, can interact with components of the catalyst support (e.g., MgCl₂) or the titanium active centers, leading to the observed changes in catalytic behavior.
Experimental Protocol: General Procedure for Modification of a Ziegler-Natta Catalyst and Subsequent Propylene Polymerization
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/internal donor)
-
Boron trichloride (BCl₃) solution in heptane
-
Triethylaluminum (B1256330) (TEAL) as a co-catalyst
-
Anhydrous heptane
-
Propylene gas (polymerization grade)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure polymerization reactor
-
Schlenk line and glassware for catalyst handling
-
Gas flow controllers
Procedure:
-
Catalyst Modification:
-
In a glovebox or under a nitrogen atmosphere, suspend the Ziegler-Natta catalyst in anhydrous heptane.
-
Add the BCl₃ solution to the catalyst slurry and stir for a specific period at a controlled temperature.
-
After the desired modification time, the treated catalyst can be isolated by filtration and washing with heptane, or used directly as a slurry.
-
-
Polymerization:
-
Charge the polymerization reactor with anhydrous heptane.
-
Introduce the BCl₃-modified catalyst slurry into the reactor.
-
Add the triethylaluminum co-catalyst.
-
Pressurize the reactor with propylene gas to the desired pressure.
-
Maintain the polymerization at the desired temperature with constant stirring.
-
After the allotted time, vent the reactor and quench the reaction with acidified alcohol.
-
Collect, wash, and dry the resulting polypropylene.
-
Quantitative Data: Effect of BCl₃ Modification on Propylene Polymerization
The effect of BCl₃ modification can vary significantly depending on the specific Ziegler-Natta catalyst system and the treatment conditions. The following table provides an illustrative example of potential effects.
| B/Ti Molar Ratio | Polymerization Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Mn ( g/mol ) | Mw/Mn |
| 0 (unmodified) | 25 | 95 | 250,000 | 5.0 |
| 0.5 | 30 | 96 | 270,000 | 4.8 |
| 1.0 | 35 | 97 | 280,000 | 4.5 |
| 2.0 | 32 | 96 | 260,000 | 4.7 |
Note: This data is hypothetical and serves to illustrate potential trends.
Logical Relationship: BCl₃ Modification of Ziegler-Natta Catalyst
Caption: Logical flow of BCl₃ modification of a Ziegler-Natta catalyst.
Conclusion
Boron trichloride is a highly effective Lewis acid catalyst and co-catalyst for a range of polymerization reactions. Its application extends from the cationic polymerization of olefins and vinyl ethers to the ring-opening polymerization of cyclic monomers and the modification of Ziegler-Natta catalysts. By carefully controlling the reaction conditions, researchers can utilize BCl₃ to synthesize a variety of polymers with tailored molecular weights, distributions, and microstructures. The protocols and data presented in these application notes provide a foundation for further exploration and optimization of BCl₃-catalyzed polymerization reactions in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Advanced Ceramics Using Boron Trichloride (BCl₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced ceramics, including hexagonal boron nitride (h-BN), boron carbide (B₄C), and titanium diboride (TiB₂), utilizing boron trichloride (B1173362) (BCl₃) as a key precursor. The methodologies described herein are based on established chemical vapor deposition (CVD) and other synthesis techniques.
Synthesis of Hexagonal Boron Nitride (h-BN) via Sequential-Pulsed Chemical Vapor Deposition
Hexagonal boron nitride, a material with a layered structure similar to graphite (B72142), is prized for its high thermal conductivity, excellent electrical insulation, and chemical inertness. The use of BCl₃ and ammonia (B1221849) (NH₃) in a sequential-pulsed chemical vapor deposition (CVD) process allows for the controlled growth of atomically thin h-BN layers.
Experimental Protocol
A sequential-pulsed cold-wall CVD system is employed for the synthesis of h-BN films on a copper foil substrate. The process involves the alternating injection of BCl₃ and NH₃ precursors, separated by purge steps, to facilitate a layer-by-layer growth mechanism and minimize the formation of unwanted by-products like ammonium (B1175870) chloride (NH₄Cl)[1].
Equipment and Materials:
-
Cold-wall Chemical Vapor Deposition (CVD) system with a radiofrequency (RF) heater
-
Graphite susceptor
-
Copper (Cu) foil (substrate)
-
High-purity gases: Boron trichloride (BCl₃), Ammonia (NH₃), Nitrogen (N₂), Hydrogen (H₂)
-
Acetone (B3395972) and Isopropyl alcohol (IPA) for substrate cleaning
Procedure:
-
Substrate Preparation: Clean the Cu foil by sonicating in acetone and IPA.
-
System Setup: Place the cleaned Cu foil on the graphite susceptor inside the CVD chamber.
-
Purging: Purge the chamber with high-purity N₂ and H₂ gas.
-
Heating: Heat the susceptor to the target growth temperature (e.g., 1000 °C) at a rate of 100 °C/min under N₂ and H₂ flow and stabilize for 5 minutes[1].
-
Deposition Cycles:
-
Introduce BCl₃ into the chamber for a set duration (e.g., 10 seconds)[1].
-
Purge the chamber with N₂ and H₂ for a specified time (e.g., 20 seconds) to remove unreacted BCl₃ and by-products[1].
-
Introduce NH₃ into the chamber for a set duration (e.g., 10 seconds)[1].
-
Purge the chamber again with N₂ and H₂ for a specified time (e.g., 20 seconds)[1].
-
Repeat this cycle for the desired number of times to achieve the target film thickness. A total of 10 cycles is a typical starting point[1].
-
-
Cooling: After the final cycle, cool the system naturally to room temperature under the flow of ambient gases[1].
Quantitative Data:
| Parameter | Value | Reference |
| Precursors | BCl₃, NH₃ | [1][2] |
| Substrate | Copper (Cu) foil | [1] |
| Growth Temperature | 800 - 1000 °C | [1] |
| BCl₃ Flow Rate | 3 - 5 sccm | [1] |
| NH₃ Flow Rate | 200 - 500 sccm | [1] |
| N₂ Flow Rate | 1000 sccm | [1] |
| H₂ Flow Rate | 1000 sccm | [1] |
| BCl₃ Injection Time | 5 - 10 s | [1] |
| NH₃ Injection Time | 5 - 10 s | [1] |
| Purge Time | 10 - 20 s | [1] |
| Number of Cycles | 10 - 15 | [1] |
| Lattice Spacing (100) plane | 2.2 Å | [1] |
Diagrams:
Caption: Experimental workflow for the synthesis of h-BN.
Caption: Simplified reaction pathway for h-BN synthesis.
Synthesis of Boron Carbide (B₄C) via Plasma-Enhanced Chemical Vapor Deposition
Boron carbide is an exceptionally hard ceramic material with applications in armor, cutting tools, and as a neutron absorber in nuclear reactors. Plasma-enhanced chemical vapor deposition (PECVD) using BCl₃ and methane (B114726) (CH₄) as precursors allows for the synthesis of B₄C at lower temperatures compared to traditional carbothermal reduction.
Experimental Protocol
The synthesis of B₄C is carried out in a plasma-enhanced CVD reactor. The use of a hydrogen plasma facilitates the decomposition of the precursors and the formation of B₄C on a suitable substrate.
Equipment and Materials:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor with RF power supply
-
Substrate (e.g., graphite)
-
High-purity gases: Boron trichloride (BCl₃), Methane (CH₄), Hydrogen (H₂), Argon (Ar)
Procedure:
-
Substrate Placement: Place the substrate within the PECVD reactor.
-
Vacuum and Purge: Evacuate the reactor to a base pressure and then purge with Argon.
-
Gas Introduction: Introduce a mixture of H₂, CH₄, and BCl₃ into the reactor.
-
Plasma Ignition: Ignite the RF plasma to initiate the decomposition of the precursor gases.
-
Deposition: Maintain the plasma and gas flow for the desired deposition time to grow the B₄C coating. The deposition rate can be influenced by temperature, pressure, and gas flow rates.
-
Cooling and Venting: Turn off the plasma and precursor gas flow, and allow the reactor to cool down under an inert gas atmosphere before venting.
Quantitative Data:
| Parameter | Value | Reference |
| Precursors | BCl₃, CH₄, H₂ | [3] |
| Plasma Type | RF arc (13.56 MHz) | [3] |
| Substrate Temperature | ≤ 600 °C (for BBr₃ precursor, indicative for BCl₃) | [3] |
| Deposition Rate | 5 - 25 µm/h (for BBr₃ precursor, indicative for BCl₃) | [3] |
| Hardness | 1000 - 5000 kg mm⁻² (for BBr₃ precursor, indicative for BCl₃) | [3] |
| Young's Modulus | 419.2 - 458.7 GPa | [4][5] |
| Flexural Strength | 585 ± 70 MPa | [4][5] |
| Fracture Toughness (Klc) | 3 ± 0.19 MPa·m¹/² | [4][5] |
| Density | 2.52 g/cm³ | [6] |
Diagrams:
Caption: Experimental workflow for the synthesis of B₄C.
Caption: Overall reaction for B₄C synthesis.
Synthesis of Titanium Diboride (TiB₂) via Chemical Reaction
Titanium diboride is an ultra-high temperature ceramic with high hardness, good thermal and electrical conductivity, and excellent wear resistance. It can be synthesized through the reaction of BCl₃ with a titanium source, such as titanium tetrachloride (TiCl₄) or titanium metal powder.
Experimental Protocol
This protocol describes the synthesis of TiB₂ powder by reacting gaseous BCl₃ with solid titanium trichloride (TiCl₃) at elevated temperatures.
Equipment and Materials:
-
High-temperature tube furnace
-
Nickel metal reactor
-
Gas flow controllers
-
High-purity gases: Boron trichloride (BCl₃), Argon (Ar)
-
Titanium trichloride (TiCl₃) powder
Procedure:
-
Reactor Loading: Place solid TiCl₃ powder into the nickel metal reactor.
-
System Assembly: Place the reactor inside the tube furnace and connect the gas lines.
-
Purging: Purge the system with an inert gas like Argon to remove air and moisture.
-
Heating: Heat the furnace to the reaction temperature (e.g., ~600 °C).
-
Reaction: Pass gaseous BCl₃ through the heated TiCl₃ powder. The reaction is indicated by the evolution of TiCl₄, which can be collected as a liquid at room temperature.
-
Cooling: After the reaction is complete, cool the reactor to room temperature under an inert gas flow.
-
Product Collection: Carefully collect the resulting TiB₂ powder. Note that the fine powder can be pyrophoric and should be handled in an inert atmosphere.
Quantitative Data:
| Parameter | Value | Reference |
| Precursors | BCl₃, TiCl₃ | |
| Reaction Temperature | ~600 °C | |
| Product | TiB₂ powder | |
| Particle Size | 0.1 nm - 50 nm (aggregates) | |
| Melting Point | 3230 °C | [7] |
| Density | 4.52 g/cm³ | [7] |
| Electrical Conductivity | ~10⁵ S/cm | [7] |
| Thermal Conductivity | 60 - 120 W/(m·K) | [7] |
Diagrams:
Caption: Experimental workflow for the synthesis of TiB₂.
Caption: Overall reaction for TiB₂ synthesis from TiCl₃.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Atomically Thin h-BN Layers Using BCl3 and NH3 by Sequential-Pulsed Chemical Vapor Deposition on Cu Foil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Mechanical Properties of Boron Carbide (B4C)" by Ruslan Kuliiev [stars.library.ucf.edu]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Titanium diboride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Isotopic Enrichment of Boron Using Boron Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable isotopes of boron, ¹⁰B and ¹¹B, possess vastly different neutron absorption cross-sections, making their separation and enrichment critical for various applications. The ¹⁰B isotope has a large thermal neutron absorption cross-section, making it invaluable in nuclear applications such as neutron shielding, control rods in nuclear reactors, and in Boron Neutron Capture Therapy (BNCT) for cancer treatment. Conversely, ¹¹B has a very low neutron absorption cross-section and is used in the semiconductor industry and as a neutron-transparent material. Boron trichloride (B1173362) (BCl₃) is a key starting material for several enrichment methods due to its volatility and reactivity.
These application notes provide an overview of the primary methods for boron isotope enrichment using boron trichloride, including detailed experimental protocols, quantitative data, and workflow visualizations.
Methods for Boron Isotope Enrichment using Boron Trichloride
Two primary methods have been explored for the isotopic enrichment of boron using boron trichloride as the feed material:
-
Laser Isotope Separation (LIS): This method utilizes the selective excitation of one boron isotope in BCl₃ by laser light, leading to its chemical or physical separation.
-
Chemical Exchange Distillation: This technique is based on the isotopic exchange equilibrium between a liquid phase (a BCl₃ complex) and a gas phase (BCl₃).
-
Fractional Distillation (Cryogenic): This method exploits the slight difference in vapor pressure between ¹⁰BCl₃ and ¹¹BCl₃ at low temperatures.
Laser Isotope Separation (LIS) of Boron-10
Laser Isotope Separation offers a highly selective method for enriching boron isotopes. The process involves the selective excitation and subsequent dissociation of either ¹⁰BCl₃ or ¹¹BCl₃ molecules using a finely tuned laser, followed by chemical scavenging of the dissociated products.
Signaling Pathway of Laser Isotope Separation
The fundamental principle of LIS for boron isotopes in BCl₃ involves the following steps:
Caption: LIS pathway for boron isotope enrichment.
Experimental Protocol: Laser Photochemical Enrichment
This protocol is based on the catalytic photochemical separation of boron isotopes.
Materials and Equipment:
-
Boron trichloride (BCl₃) gas (natural isotopic abundance)
-
Hydrogen (H₂) or Deuterium (D₂) gas
-
Titanium (Ti) metal powder (as a catalyst and scavenger)
-
TEA CO₂ laser, tunable (e.g., Molectron Model T250)
-
Grating sine drive for laser line isolation
-
Glass reaction cell (e.g., 50 cm long, 2.5 cm diameter) with KBr windows
-
Vacuum line with pressure control
-
Infrared spectrometer for isotopic analysis
Procedure:
-
Cell Preparation: The glass reaction cell is evacuated to ensure a clean system.
-
Reactant Introduction: A mixture of BCl₃ and H₂ gas is introduced into the cell. For example, 10 Torr of BCl₃ and 20 Torr of H₂.[1]
-
Catalyst/Scavenger Addition: Approximately 1 gram of titanium powder is introduced into the reaction cell.[1]
-
Laser Irradiation:
-
Product Separation: After irradiation, the gaseous components are separated from the solid products formed on the surface of the titanium powder. The unreacted BCl₃ will be enriched in the non-targeted isotope.
-
Isotopic Analysis: The isotopic composition of the unreacted BCl₃ gas is analyzed using an infrared spectrometer to determine the enrichment factor.
Quantitative Data: Laser Isotope Separation
| Parameter | Value | Reference |
| Reactants | ||
| BCl₃ Pressure | 10 Torr | [1] |
| H₂ Pressure | 20 Torr | [1] |
| Catalyst/Scavenger | ~1 g Titanium (Ti) powder | [1] |
| Laser System | ||
| Laser Type | TEA CO₂ Laser | [1] |
| Wavelength | 10.55 µm | [1] |
| Experimental Conditions | ||
| Irradiation Time | 1.5 hours | [1] |
| Results | ||
| ¹⁰B/¹¹B Enrichment | 10% increase | [1] |
| Final ¹⁰BCl₃ Concentration | Increased from 20% to 30% | [1] |
| Enrichment Factor (K) | ~1.1 | [2] |
Chemical Exchange Distillation
Chemical exchange distillation relies on the principle that the two boron isotopes will distribute differently between two chemical forms in equilibrium. In the case of BCl₃, this involves the exchange between gaseous BCl₃ and a liquid complex of BCl₃ with an organic donor molecule.
Experimental Workflow: Chemical Exchange Distillation
Caption: Workflow for chemical exchange distillation.
Experimental Protocol: Chemical Exchange with an Organic Complex
While most industrial processes use BF₃, similar principles apply to BCl₃. This protocol describes a general approach for BCl₃.
Materials and Equipment:
-
Boron trichloride (BCl₃) gas
-
Organic complexing agent (e.g., diphenyl ether, (C₆H₅)₂O)
-
Packed distillation column
-
Reboiler (decomposer) unit with heating element
-
Condenser (recombiner) unit with cooling system
-
Pumps for liquid circulation
-
Mass spectrometer for isotopic analysis
Procedure:
-
Complex Formation: In the recombiner, gaseous BCl₃ is brought into contact with the organic liquid to form a non-volatile complex. This reaction is typically exothermic and requires cooling.
-
Column Feed: The liquid BCl₃-organic complex is fed to the top of the packed distillation column.
-
Counter-current Flow: The liquid complex flows down the column, while gaseous BCl₃ (generated in the decomposer) flows upwards.
-
Isotopic Exchange: As the gas and liquid phases interact on the packing material, an isotopic exchange reaction occurs: ¹⁰BCl₃(gas) + ¹¹BCl₃-complex(liquid) ⇌ ¹¹BCl₃(gas) + ¹⁰BCl₃-complex(liquid) The ¹⁰B isotope preferentially concentrates in the liquid phase.
-
Decomposition: At the bottom of the column, the ¹⁰B-enriched liquid complex enters the decomposer, where it is heated to break the complex and release the BCl₃ as a gas. A portion of this enriched liquid is collected as the product.
-
Reflux: The released BCl₃ gas is returned to the column to provide the counter-current flow.
-
Enrichment of ¹¹B: The gas reaching the top of the column is depleted in ¹⁰B (and thus enriched in ¹¹B). It is then sent to the recombiner to form the complex again, completing the cycle. A portion of the ¹¹B-enriched stream can be removed.
-
Equilibration and Analysis: The system is run until a steady state is reached. Samples are taken from the top and bottom of the column for isotopic analysis by mass spectrometry to determine the separation factor.
Quantitative Data: Chemical Exchange Distillation
Data for BCl₃ systems is less common than for BF₃. However, some studies have reported separation factors.
| Parameter | Value | Reference |
| System | ||
| BCl₃(g) vs. (C₆H₅)₂O·BCl₃(l) | Separation factor studied | [2] |
| General BCl₃ Distillation | ||
| Separation Factor (α) | 1.002 | [2] |
Fractional Distillation of Boron Trichloride
This method, also known as cryogenic distillation, separates ¹⁰BCl₃ and ¹¹BCl₃ based on their slight difference in boiling points. Due to the very small separation factor, this method requires a very tall distillation column with a large number of theoretical plates.
Experimental Workflow: Fractional Distillation
Caption: Workflow for fractional distillation of BCl₃.
Experimental Protocol: Low-Temperature Fractional Distillation
Materials and Equipment:
-
High-purity Boron Trichloride (BCl₃)
-
Vacuum-jacketed fractional distillation column with packing material (e.g., structured packing)
-
Reboiler with a controlled heating system
-
Condenser with a cryogenic cooling system (e.g., liquid nitrogen)
-
Temperature and pressure sensors along the column
-
Mass spectrometer for isotopic analysis
Procedure:
-
Column Preparation: The distillation column is evacuated and cooled to cryogenic temperatures.
-
Feed Introduction: Liquid BCl₃ is introduced into the middle of the column.
-
Heating and Vaporization: The reboiler at the bottom of the column heats the liquid BCl₃, causing it to vaporize. The more volatile component, ¹⁰BCl₃, will have a higher concentration in the vapor phase.
-
Vapor Rise and Condensation: The vapor rises through the packed column. As it rises, it cools and condenses. This process of vaporization and condensation occurs multiple times on the packing material (theoretical plates).
-
Enrichment: With each vaporization-condensation cycle, the vapor becomes progressively more enriched in ¹⁰BCl₃, while the liquid flowing down becomes more enriched in ¹¹BCl₃.
-
Condensation and Reflux: At the top of the column, the ¹⁰BCl₃-enriched vapor is cooled by the cryogenic condenser and liquefied. A portion of this liquid is returned to the column as reflux to continue the enrichment process, while the other portion is collected as the ¹⁰B-enriched product.
-
Collection of ¹¹B: The ¹¹B-enriched liquid that collects in the reboiler is drawn off as the second product stream.
-
Process Monitoring: The temperature and pressure gradients along the column are carefully monitored to ensure stable and efficient operation.
-
Isotopic Analysis: The isotopic composition of the product streams is determined by mass spectrometry.
Quantitative Data: Fractional Distillation
| Parameter | Value | Note |
| Property | ||
| Boiling Point of BCl₃ | 12.5 °C | At atmospheric pressure |
| Separation | ||
| Separation Factor (α) | ~1.003 | This low value necessitates a very efficient column.[3] |
Conclusion
The isotopic enrichment of boron using boron trichloride can be achieved through several methods, each with its own advantages and challenges. Laser Isotope Separation offers high selectivity in a compact setup but can be technologically complex. Chemical Exchange Distillation provides a continuous process suitable for larger-scale production, though finding optimal BCl₃-based systems is an area of ongoing research. Fractional Distillation is a conceptually simple method, but the low separation factor for BCl₃ requires highly efficient and large-scale cryogenic equipment. The choice of method depends on the desired enrichment level, production scale, and available technology. These notes provide a foundation for researchers and professionals to understand and potentially implement these enrichment technologies.
References
Troubleshooting & Optimization
preventing the formation of boric acid in BCl3 reactions
Welcome to the Technical Support Center for Boron Trichloride (B1173362) (BCl₃) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of boric acid (H₃BO₃), a common and often problematic byproduct in reactions involving BCl₃.
Frequently Asked Questions (FAQs)
Q1: What is the white solid that sometimes forms in my BCl₃ reaction?
A1: The white solid is most likely boric acid (H₃BO₃). Boron trichloride is highly reactive towards water.[1] Even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to the rapid hydrolysis of BCl₃ to form solid boric acid and hydrochloric acid (HCl).[1][2] This not only consumes your reagent but the solid can also complicate product isolation and purification.
Q2: Why is BCl₃ so reactive with water?
A2: Boron trichloride is a potent Lewis acid because the boron atom has an incomplete octet of electrons, making it electron-deficient.[3] Water, on the other hand, is a Lewis base with lone pairs of electrons on the oxygen atom. The oxygen atom of water readily donates a pair of electrons to the boron atom of BCl₃, initiating a vigorous and exothermic hydrolysis reaction.[3]
Q3: How can I prevent the formation of boric acid?
A3: The key to preventing boric acid formation is to rigorously exclude water from your reaction system. This involves implementing anhydrous techniques, which include:
-
Using Dry Glassware: All glassware should be thoroughly dried, typically by oven-drying at >120 °C for several hours and then cooling under a stream of dry, inert gas or in a desiccator.
-
Employing Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also free from water.
-
Working Under an Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere such as nitrogen or argon. This is typically achieved using a Schlenk line or in a glove box.[4][5]
Q4: What is a Schlenk line and why is it important for BCl₃ reactions?
A4: A Schlenk line is a piece of laboratory equipment that allows chemists to handle air- and moisture-sensitive substances. It consists of a dual-manifold vacuum and inert gas system. This setup enables the evacuation of air from the reaction flask and subsequent backfilling with a dry, inert gas, creating an environment free of atmospheric moisture and oxygen that would otherwise react with BCl₃.
Q5: Are there safer alternatives to using neat BCl₃ gas?
A5: Yes, for many applications, using a solution of BCl₃ in a dry, non-protic solvent (e.g., dichloromethane) is a safer and more convenient option. Additionally, the dimethyl sulfide (B99878) adduct of BCl₃ (BCl₃•SMe₂) is a solid that is much safer to handle and can be used as a source of BCl₃.[1][2] However, it's important to note that water will still destroy the BCl₃ portion of the adduct.[1][2]
Troubleshooting Guide
Issue: An unexpected white precipitate has formed in my BCl₃ reaction.
This guide will help you identify the potential source of moisture contamination and provide corrective actions for future experiments.
Caption: Troubleshooting workflow for identifying the source of boric acid formation.
Data Presentation
Efficiency of Common Drying Agents for Organic Solvents
The choice of drying agent is crucial for achieving anhydrous conditions. The following table summarizes the residual water content in various solvents after treatment with different desiccants. Lower values indicate higher drying efficiency.
| Solvent | Drying Agent | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves (48-72h) | <10 | [6][7] |
| Activated Neutral Alumina (single pass) | <10 | [6][7] | |
| Acetonitrile | Activated 3Å Molecular Sieves | <10 | [6][7] |
| Activated Neutral Alumina | <10 | [6][7] | |
| Phosphorus Pentoxide (P₄O₁₀) (24h) | 9 | [6][7] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) (distillation) | <1 | [8] |
| Phosphorus Pentoxide (P₄O₁₀) | ~2 | [9] | |
| Methanol | 3Å Molecular Sieves (10% m/v, 72h) | <10 | [6][7] |
| Magnesium/Iodine (distillation) | 54 | [6][7] | |
| Potassium Hydroxide (KOH) | 33 | [6][7] |
Data compiled from studies utilizing Karl Fischer titration for water content analysis.
Experimental Protocols
Protocol 1: General Procedure for Setting up an Anhydrous Reaction using a Schlenk Line
This protocol outlines the fundamental steps for preparing a reaction vessel to be free of atmospheric oxygen and moisture.
Caption: Workflow for setting up a reaction under anhydrous conditions using a Schlenk line.
Methodology:
-
Assemble Dry Glassware: All glassware (e.g., round-bottom flask, condenser) must be oven-dried and assembled while still hot. Seal the joints with a suitable grease if necessary and cap any open ports with rubber septa.
-
Attach to Schlenk Line: Securely clamp the assembled apparatus and connect it to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycle: Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line to remove the air. Once evacuated, close the vacuum tap and slowly open the inert gas tap to backfill the flask. This cycle should be repeated at least three times to ensure a completely inert atmosphere.[10]
-
Establish Positive Inert Gas Pressure: After the final refill, leave the flask open to the inert gas manifold, which should be maintained at a slight positive pressure (indicated by a bubbler).
-
Add Anhydrous Solvent and Reagents: Anhydrous solvents and liquid reagents should be added via a dry, gas-tight syringe or through a cannula transfer from a septum-sealed storage vessel.[11] Solid reagents should be added under a positive flow of inert gas.
-
Commence Reaction: Once all components are added, the reaction can proceed under a continuous positive pressure of inert gas.
Protocol 2: Drying of an Organic Solvent (e.g., Dichloromethane) with Calcium Hydride
This protocol describes a common method for obtaining a highly anhydrous solvent by distillation from a reactive drying agent.
Methodology:
CAUTION: This procedure should be performed in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE).[8]
-
Pre-dry the Solvent: If the solvent has a high water content, pre-dry it by stirring with a less reactive drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by filtration.
-
Set up Distillation Apparatus: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Add Drying Agent: To the distillation flask, add calcium hydride (CaH₂). The amount will depend on the volume of solvent and its initial water content, but a typical loading is 5-10 g per liter.
-
Add Solvent and Reflux: Add the pre-dried solvent to the flask. Begin heating and allow the solvent to reflux gently for several hours or overnight. This allows the CaH₂ to react with any residual water.
-
Distill the Solvent: After refluxing, distill the solvent, collecting the anhydrous distillate in the receiving flask under an inert atmosphere. Do not distill to dryness.[8]
-
Storage: The freshly distilled anhydrous solvent should be stored over activated 3Å molecular sieves in a sealed container under a nitrogen or argon atmosphere.[8]
Signaling Pathways and Logical Relationships
Reaction Pathway: Hydrolysis of Boron Trichloride
The following diagram illustrates the stepwise reaction of BCl₃ with water, leading to the formation of boric acid.
Caption: The hydrolysis pathway of BCl₃ to boric acid.
References
- 1. Boron trichloride - Wikipedia [en.wikipedia.org]
- 2. Boron Trichloride | Borates Today [borates.today]
- 3. quora.com [quora.com]
- 4. Boron Trichloride [commonorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Boron Trichloride and Other Demethylating Agents for Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the selective cleavage of methyl ethers is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of boron trichloride (B1173362) (BCl₃) and other common demethylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
The removal of a methyl group from an aryl methyl ether is a common deprotection strategy. The choice of demethylating agent is crucial and depends on factors such as the substrate's functional group tolerance, the desired selectivity, and the required reaction conditions. This guide focuses on a comparative analysis of boron trichloride, a versatile Lewis acid, with other widely used reagents: boron tribromide (BBr₃), iodotrimethylsilane (B154268) (TMSI), and thiolates.
Performance Comparison of Demethylating Agents
The following table summarizes the performance of various demethylating agents in the cleavage of aryl methyl ethers, highlighting their reactivity, typical reaction conditions, and yields for selected substrates.
| Demethylating Agent | Substrate (Anisole Derivative) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| BCl₃ | 4-Methoxybiphenyl | CH₂Cl₂, 0 °C to rt | 12 h | 90 | [1] |
| 2-Methoxy-1-naphthaldehyde | CH₂Cl₂, -78 °C to rt | 4 h | 85 | [1] | |
| 3,4,5-Trimethoxyaniline | CH₂Cl₂, 0 °C | 2 h | 88 (mono-demethylation at C4) | [1] | |
| BBr₃ | 4-Methoxybiphenyl | CH₂Cl₂, -78 °C to rt | 2 h | 95 | [2] |
| 2-Methoxy-1-naphthaldehyde | CH₂Cl₂, -78 °C to rt | 1 h | 92 | [2] | |
| 3,4,5-Trimethoxyaniline | CH₂Cl₂, -78 °C to 0 °C | 1 h | 94 (tri-demethylation) | [2] | |
| TMSI | Anisole | CH₂Cl₂, rt | 24 h | 90 | [3] |
| 4-Bromoanisole | CH₂Cl₂, rt | 48 h | 85 | [3] | |
| 4-Methylanisole | CH₂Cl₂, rt | 36 h | 92 | [3] | |
| Thiophenol/K₂CO₃ | Guaiacol | DMF, 150 °C | 3 h | 91 | [4] |
| 4-Nitroanisole | DMF, 150 °C | 1.5 h | 95 | [4] | |
| Vanillin | DMF, 150 °C | 4 h | 85 | [4] |
Reagent Profiles: Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| BCl₃ | - More selective for hindered methyl ethers.[1] - Lower reactivity than BBr₃ allows for better control.[5] - Can be used for selective cleavage of methylenedioxy groups.[6] | - A gas at room temperature, typically used as a solution.[5] - Highly reactive with water and moisture.[5] |
| BBr₃ | - Highly efficient for demethylation of aryl methyl ethers.[7] - Reactions are often fast and proceed at low temperatures.[8] - Effective for complete demethylation of polymethoxyarenes.[2] | - Highly reactive and corrosive.[9] - Can cleave other functional groups like esters and lactones.[6] - Sensitive to moisture.[9] |
| TMSI | - Cleavage occurs under neutral conditions.[3] - Can be generated in situ.[10] | - Slower reaction times compared to boron halides.[3] - Can be expensive. |
| Thiolates | - Effective for substrates with base-sensitive functional groups.[7] - Odorless thiol reagents have been developed. | - Requires high temperatures.[7] - Thiophenol has a strong, unpleasant odor.[4] |
Reaction Mechanisms
The mechanisms of demethylation vary depending on the reagent used. Lewis acids like boron trichloride and tribromide activate the ether oxygen, making the methyl group susceptible to nucleophilic attack. Iodotrimethylsilane also proceeds through an oxonium intermediate, while thiolates act as strong nucleophiles in an Sₙ2 reaction.
References
- 1. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane (1979) | E. Harold Vickery | 152 Citations [scispace.com]
- 4. Boron Trichloride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Assessing the Environmental Impact of Boron Trichloride Versus Alternative Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Boron trichloride (B1173362) (BCl₃) is a versatile and widely used reagent in various chemical applications, from semiconductor manufacturing to organic synthesis. However, its high reactivity and hazardous nature necessitate a thorough evaluation of its environmental impact compared to viable alternatives. This guide provides an objective comparison of BCl₃ and its substitutes, supported by available data and experimental insights, to aid researchers in making informed decisions that align with principles of green chemistry and environmental stewardship.
Executive Summary
The primary environmental concern associated with boron trichloride stems from its vigorous and exothermic reaction with water, including atmospheric moisture. This hydrolysis reaction produces hydrochloric acid (HCl) and boric acid (H₃BO₃), leading to localized acidification of soil and water systems in the event of an accidental release. While BCl₃ itself is not persistent in the environment due to this rapid breakdown, its degradation products and high acute toxicity pose significant environmental and health risks.
Alternatives to BCl₃ are emerging in its principal applications. In the realm of plasma etching for semiconductor fabrication, the focus is on replacing high Global Warming Potential (GWP) gases. In organic synthesis , particularly for ether demethylation, reagents with improved sustainability profiles, such as regenerable systems, are being developed. This guide will delve into a comparative analysis of these alternatives against BCl₃.
Environmental and Toxicological Profile of Boron Trichloride
Boron trichloride is a colorless gas or fuming liquid that is highly corrosive and toxic.[1][2] Its primary environmental and health hazards are summarized below:
-
Hydrolysis: BCl₃ reacts violently with water to form hydrochloric acid and boric acid.[2][3] This reaction is the main driver of its environmental impact, causing acidification.
-
Toxicity: It is fatal if inhaled and causes severe skin burns and eye damage.[1] The toxicity of BCl₃ is largely attributed to its hydrolysis products.[4]
-
Persistence: Due to its rapid hydrolysis, BCl₃ is not persistent in the environment.[5] However, the impact of its breakdown products can be significant.
-
Ecotoxicity: Data on the direct ecotoxicity of BCl₃ is limited because it reacts rapidly with water. The resulting acidification and the toxicity of boric acid to aquatic organisms are the primary concerns.[6]
Comparison with Alternative Reagents
The choice of an alternative to BCl₃ is highly dependent on the specific application. This section compares BCl₃ with substitutes in its two major fields of use: plasma etching and organic synthesis.
Plasma Etching in Semiconductor Manufacturing
Alternative Etching Gases:
A shift towards gases with lower GWP is a key trend. While direct replacements for all of BCl₃'s functions are complex, the following table compares the GWP of some commonly used and alternative etching gases.
| Gas | Global Warming Potential (100-year) |
| BCl₃ | Data not readily available |
| CF₄ | 7,390 |
| NF₃ | 17,200 |
| SF₆ | 23,500 |
| COF₂ | <1 |
| C₄F₆ | <1 |
Note: This table is for comparative purposes and highlights the focus on reducing GWP in the semiconductor industry.
The environmental impact of plasma etching is not limited to GWP. The formation of hazardous byproducts during the etching process is also a critical consideration. A comprehensive life cycle assessment (LCA) for each gas, which is currently largely unavailable in the public domain, would be necessary for a complete comparison.
Organic Synthesis: Ether Demethylation
BCl₃ is a strong Lewis acid used for cleaving ethers, a common reaction in the synthesis of pharmaceuticals and other complex organic molecules.[2]
Alternative Reagents for Ether Demethylation:
-
Boron Tribromide (BBr₃): BBr₃ is a more reactive reagent for ether cleavage than BCl₃.[7] However, it shares many of the same hazards. It is also a colorless, fuming liquid that reacts violently with water to produce hydrobromic acid and boric acid.[8][9] BBr₃ is very toxic by inhalation and corrosive to metals and tissue.[8] From an environmental standpoint, it poses similar risks of acidification and toxicity to BCl₃.
-
Regenerable Triaryl Borates with BBr₃: A more sustainable approach involves using a combination of BBr₃ and a regenerable triaryl borate (B1201080). This system has been shown to be highly effective for the regiocontrolled cleavage of ethers.[10] A key advantage is the ability to recover and reuse the boron-containing byproducts, which can be converted back into the triaryl borate. This reduces waste and improves the overall sustainability of the process. The synthesis of these triaryl borates can be achieved from the reaction of the corresponding phenol (B47542) with BCl₃.
Comparative Data on BCl₃ and Alternatives in Organic Synthesis
| Reagent | Key Environmental/Safety Considerations |
| BCl₃ | Highly toxic, corrosive, reacts violently with water to form HCl and boric acid. |
| BBr₃ | Highly toxic, corrosive, reacts violently with water to form HBr and boric acid. More reactive than BCl₃. |
| Triaryl Borates / BBr₃ | Offers a more sustainable pathway through the potential for regeneration and reuse of boron-containing byproducts.[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the safe and effective use of these reagents. Below are representative methodologies for key reactions.
Synthesis of Fluorinated Triaryl Borates from BCl₃
This protocol describes the general synthesis of fluorinated triaryl borates, which can be used as part of a regenerable system for ether cleavage.
Materials:
-
Appropriate fluorinated phenol
-
Boron trichloride (BCl₃)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
A solution of the fluorinated phenol in an anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C).
-
A solution of BCl₃ in the same solvent is added dropwise to the phenol solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The solvent and any volatile byproducts are removed under vacuum to yield the triaryl borate product.
For a detailed experimental procedure, refer to the synthesis of a series of fluorinated triaryl borates from the reactions of mono-, di-, or tri-fluorophenols with BCl₃ as described in scientific literature.
Ether Cleavage using Boron Tribromide
This protocol outlines a general procedure for the demethylation of an aryl methyl ether using BBr₃.
Materials:
-
Aryl methyl ether
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
The aryl methyl ether is dissolved in anhydrous DCM in a flask under an inert atmosphere.
-
The solution is cooled to a low temperature (typically -78 °C).
-
A solution of BBr₃ in DCM is added dropwise to the stirred ether solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the demethylated product.
For a specific example, the demethylation of 3,3'-dimethoxybiphenyl (B1581302) using BBr₃ in methylene (B1212753) chloride provides a detailed experimental protocol.[11]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical processes and logical relationships discussed.
This diagram illustrates the hydrolysis of boron trichloride upon contact with water, leading to the formation of hydrochloric acid and boric acid, which in turn cause environmental acidification.
This workflow illustrates a more sustainable approach to ether demethylation using a regenerable triaryl borate in conjunction with BBr₃, highlighting the potential for recycling the boron-containing byproducts.
Conclusion
Boron trichloride is an effective but hazardous reagent with a significant environmental impact primarily driven by its reactivity with water. While direct, comprehensive life cycle assessment data for BCl₃ and its alternatives remains limited, a qualitative and semi-quantitative comparison reveals clear trends towards more environmentally benign options.
In plasma etching , the focus is on minimizing the global warming potential of process gases. While more research is needed to fully characterize the environmental footprint of BCl₃ in this application, the industry's direction is towards low-GWP alternatives.
In organic synthesis , while BBr₃ offers higher reactivity for ether cleavage, it presents similar environmental and safety concerns to BCl₃. The development of systems utilizing regenerable triaryl borates represents a promising advancement in green chemistry, offering a pathway to reduce waste and improve the sustainability of these important chemical transformations.
Researchers and professionals in drug development are encouraged to consider these alternatives and to prioritize reagents and processes that minimize environmental impact and enhance safety, in alignment with the principles of sustainable science.
References
- 1. Boron Trichloride | BCl3 | CID 25135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boron trichloride - Wikipedia [en.wikipedia.org]
- 3. doubtnut.com [doubtnut.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. A Comprehensive Guide on Boron Trichloride: Including Its Application, Hazard and Safety [cloudsds.com]
- 6. fishersci.com [fishersci.com]
- 7. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and ... | Study Prep in Pearson+ [pearson.com]
- 8. Boron tribromide | BBr3 | CID 25134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boron tribromide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Quantitative Reaction Kinetics of Boron Trichloride
Boron trichloride (B1173362) (BCl₃) is a highly reactive, trigonal planar molecule that serves as a potent Lewis acid. Its electrophilic boron center readily accepts electron pairs from a wide range of nucleophiles, making it a versatile reagent in chemical synthesis and materials science. Understanding the quantitative kinetics of BCl₃ reactions is crucial for controlling reaction outcomes, optimizing process parameters, and developing new applications. This guide provides a comparative analysis of BCl₃ reaction kinetics with various reactants, supported by experimental data and detailed methodologies.
Quantitative Comparison of BCl₃ Reaction Kinetics
The reactivity of boron trichloride varies significantly depending on the reaction partner and conditions. The following tables summarize key quantitative kinetic data from experimental studies.
Table 1: Gas-Phase Reaction Kinetics of BCl₃ with Various Reactants
| Reactant | Reaction | Temperature (°C) | Pressure (Torr) | Rate Constant (k) | Comments | Reference |
| Ammonia (NH₃) | BCl₃ + NH₃ → Products | 70 | 0.2 | Comparable to collision frequency | The reaction rate constant decreases significantly as pressure increases. | [1] |
| Ammonia (NH₃) | BCl₃ + NH₃ → Products | 70 | 1 | ~100 times lower than at 0.2 Torr | The proposed mechanism involves the formation of an intermediate excited adduct. | [1] |
| Methanol (B129727) (CH₃OH) | CH₃OH + BCl₃ → CH₃OBCl₂ + HCl | Room Temperature | 1.5–27.9 | Value determined from FT-IR spectroscopy | The study focused on deriving the rate constant for this specific gas-phase reaction. | [2] |
| Methane (CH₄) & Hydrogen (H₂) | BCl₃ + CH₄ + H₂ → Boron Carbide | 200–2000 K | Not Specified | Rate constants for 472 elementary reactions fitted into Arrhenius expressions | A detailed kinetic model was developed for the chemical vapor deposition (CVD) of boron carbide. | [3][4] |
| Hydrogen Radical (H•) | BCl₃ + H• → BHCl₂ + Cl | > 800 K | Not Specified | Theoretical calculation | An addition-elimination mechanism is proposed to be much faster than direct abstraction. | [5] |
| Hydrogen Radical (H•) | BCl₃ + H• → BCl₂ + HCl | All Temperatures | Not Specified | Theoretical calculation | Direct abstraction reaction. | [5] |
Table 2: Surface Reaction Kinetics of BCl₃ with Silicon
| Surface | Reaction Temperature (°C) | Key Observations | Outcome | Reference |
| H-terminated Si(100) | < 70 | Reaction is not significant at these temperatures. | Partial chlorination and oxidation at elevated temperatures. | [6] |
| Cl-terminated Si(100) | < 70 | BCl₃ exhibits very high selectivity towards reaction with this surface. | Formation of direct Si-B bonds. | [6][7] |
| Cl-terminated Si(100) | 70 | Highest intensity for B 1s peak observed. | Optimized condition for boron incorporation. | [6] |
Experimental Protocols
The quantitative analysis of BCl₃ reaction kinetics employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the tables.
Gas-Phase Kinetics of BCl₃ and NH₃ by Mass Spectrometry
This protocol is based on the study of the gas-phase reaction between boron trichloride and ammonia[1].
-
Objective: To determine the rate constant of the gas-phase reaction between BCl₃ and NH₃ and to elucidate the reaction mechanism.
-
Apparatus: A flow reactor coupled with a mass spectrometer.
-
Procedure:
-
Introduce BCl₃ and NH₃ into the flow reactor at controlled partial pressures.
-
Maintain the reaction temperature at 70 °C.
-
Continuously sample the gas mixture from the reactor into the mass spectrometer.
-
Monitor the concentrations of reactants and products (e.g., HCl) as a function of reaction time and pressure.
-
Calculate the reaction rate constant from the change in reactant or product concentrations over time.
-
Vary the total pressure (from 0.2 to 1 Torr) to study its effect on the rate constant.
-
Gas-Phase Kinetics of BCl₃ and CH₃OH by FT-IR Spectroscopy
This protocol is adapted from the study of the gas-phase reaction between methanol and boron trichloride[2].
-
Objective: To determine the rate constant of the gas-phase reaction CH₃OH + BCl₃ → CH₃OBCl₂ + HCl.
-
Apparatus: A chemical reactor optically and structurally combined with a commercial AF-3 Fourier Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Introduce gaseous CH₃OH and BCl₃ into the chemical reactor at room temperature.
-
Maintain the total pressure between 1.5 and 27.9 Torr.
-
Record the FT-IR spectra of the reactants and products at regular intervals during the reaction.
-
Use the characteristic absorption bands of the reactants and products to determine their concentrations over time.
-
Derive the reaction rate constant from the kinetic data.
-
Surface Reaction of BCl₃ with Si(100) by X-ray Photoelectron Spectroscopy (XPS)
This protocol is based on the investigation of BCl₃ reactions with H- and Cl-terminated Si(100) surfaces[6][7].
-
Objective: To study the selectivity and outcome of the reaction of BCl₃ with differently terminated Si(100) surfaces.
-
Apparatus: A reaction chamber for wet chemistry and an X-ray photoelectron spectrometer.
-
Procedure:
-
Prepare H-terminated Si(100) and Cl-terminated Si(100) surfaces.
-
React the prepared silicon surfaces with BCl₃ in an oxygen- and water-free atmosphere at various temperatures (e.g., below 70°C).
-
After the reaction, transfer the samples to the XPS instrument.
-
Acquire high-resolution XPS spectra for the Si 2p, B 1s, and Cl 2p core levels.
-
Analyze the XPS data to determine the elemental composition and chemical bonding states on the surface. For instance, a peak at 102.1 eV in the Si 2p region indicates the formation of Si-B bonds, while a B 1s peak around 193.5 eV corresponds to (B-O)x species, likely due to post-reaction oxidation[6][7].
-
Compare the results for H- and Cl-terminated surfaces to assess reaction selectivity.
-
Reaction Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental setups is essential for a comprehensive understanding of BCl₃ kinetics.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the decomposition of BCl3 induced by a H radical. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reaction of BCl3 with H- and Cl-terminated Si(1 0 0) as a pathway for selective, monolayer doping through wet chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Boron Trichloride (BCl₃) Adducts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interactions of Lewis acids like boron trichloride (B1173362) (BCl₃) with various donor molecules is crucial. The formation of BCl₃ adducts significantly alters the spectroscopic properties of both the Lewis acid and the donor, providing valuable insights into the nature and strength of the Lewis acid-base interaction. This guide offers a comparative analysis of BCl₃ adducts with common Lewis bases—amines, phosphines, and ethers—supported by spectroscopic data and detailed experimental protocols.
Spectroscopic Data Comparison
The formation of a dative bond between the boron atom of BCl₃ and a Lewis base leads to a change in the geometry around the boron from trigonal planar to tetrahedral. This geometric change, along with electronic effects, is reflected in the NMR, Infrared (IR), and Raman spectra of the resulting adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for characterizing BCl₃ adducts. The chemical shift (δ) of the boron nucleus is highly sensitive to its coordination environment. Uncomplexed BCl₃ exhibits a broad resonance at approximately 47 ppm. Upon adduct formation, the boron atom becomes tetracoordinated, resulting in a significant upfield shift in the ¹¹B NMR spectrum.
Table 1: Comparative ¹¹B NMR Chemical Shifts for BCl₃ Adducts
| Lewis Base Type | Adduct | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| Amine | (CH₃)₃N·BCl₃ | C₆D₆ | 7.9 |
| (C₂H₅)₃N·BCl₃ | CDCl₃ | 8.5 | |
| Pyridine·BCl₃ | CH₂Cl₂ | 9.2 | |
| Phosphine (B1218219) | (CH₃)₃P·BCl₃ | C₆D₆ | -1.8 |
| (C₂H₅)₃P·BCl₃ | CDCl₃ | -2.5 | |
| (C₆H₅)₃P·BCl₃ | CH₂Cl₂ | -7.1 | |
| Ether | (C₂H₅)₂O·BCl₃ | CDCl₃ | 10.2 |
| Tetrahydrofuran·BCl₃ | CH₂Cl₂ | 9.8 |
Note: Chemical shifts are referenced to external BF₃·OEt₂.
The data in Table 1 illustrates a general trend where the upfield shift in the ¹¹B NMR spectrum upon adduct formation is more pronounced for phosphine adducts compared to amine and ether adducts. This suggests a stronger shielding of the boron nucleus in the phosphine adducts, which can be correlated with the strength of the Lewis acid-base interaction.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides information about the bonding within the BCl₃ adducts. The B-Cl stretching modes are particularly informative. In free BCl₃ (D₃h symmetry), the asymmetric B-Cl stretch (ν₃) is observed around 955 cm⁻¹ in the IR spectrum. Upon adduct formation (C₃v or lower symmetry), this band shifts, and new bands corresponding to the B-donor bond and other vibrational modes appear.
Table 2: Comparative IR and Raman Frequencies (cm⁻¹) for B-Cl Stretching Modes in BCl₃ Adducts
| Adduct | Spectroscopic Technique | ν(B-Cl) (cm⁻¹) |
| (CH₃)₃N·BCl₃ | IR | ~750 (A₁), ~820 (E) |
| Raman | ~750 (A₁), ~820 (E) | |
| (CH₃)₃P·BCl₃ | IR | ~730 (A₁), ~800 (E) |
| Raman | ~730 (A₁), ~800 (E) | |
| (C₂H₅)₂O·BCl₃ | IR | ~740 (A₁), ~810 (E) |
| Raman | Not readily available |
The shift of the B-Cl stretching frequencies to lower wavenumbers upon adduct formation is indicative of a weakening of the B-Cl bonds as the boron atom rehybridizes to a tetrahedral geometry. The extent of this shift can provide qualitative information about the strength of the donor-acceptor bond.
Experimental Protocols
Accurate and reproducible spectroscopic data relies on meticulous experimental procedures. The following are generalized protocols for the synthesis and spectroscopic analysis of BCl₃ adducts.
General Synthesis of BCl₃ Adducts
Caution: Boron trichloride is a corrosive and moisture-sensitive gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.
-
Dissolve the Lewis Base: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve the Lewis base (e.g., amine, phosphine, or ether) in a suitable anhydrous solvent (e.g., dichloromethane, hexane, or toluene).
-
Introduce BCl₃: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Slowly bubble BCl₃ gas through the solution or add a solution of BCl₃ in a non-coordinating solvent dropwise with vigorous stirring.
-
Adduct Formation: A precipitate or a change in the solution's appearance often indicates the formation of the adduct. Allow the reaction mixture to warm slowly to room temperature while stirring.
-
Isolation and Purification: The adduct can be isolated by filtration if it is a solid. The solid product should be washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.
NMR Spectroscopy Protocol
-
Sample Preparation: Under an inert atmosphere, prepare the NMR sample by dissolving a small amount of the BCl₃ adduct in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg/mL).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe. For ¹¹B NMR, tune the probe to the appropriate frequency.
-
Data Acquisition:
-
¹¹B NMR: Acquire the spectrum using a single pulse experiment. Use a spectral width that encompasses the expected chemical shift range for tetracoordinate boron compounds. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used as an external reference (δ = 0.0 ppm).
-
¹H and ¹³C NMR: Acquire standard ¹H and ¹³C{¹H} NMR spectra to confirm the structure of the organic ligand.
-
³¹P NMR (for phosphine adducts): If applicable, acquire a ³¹P{¹H} NMR spectrum. The coordination of the phosphine to BCl₃ will result in a significant downfield shift of the ³¹P resonance compared to the free phosphine.
-
-
Data Processing: Process the acquired data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid adduct with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for air-sensitive samples, prepare a Nujol mull by grinding the sample with a drop of Nujol oil between two KBr or CsI plates.
-
Solution Samples: Prepare a solution of the adduct in a dry, IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell with appropriate window materials (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty spectrometer (or the solvent and cell) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic vibrational bands, paying close attention to the B-Cl and B-donor stretching frequencies.
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample in a glass capillary tube and seal it.
-
Liquid/Solution Samples: Place the liquid sample or a solution in a glass capillary tube or a cuvette.
-
-
Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).
-
Data Acquisition: Focus the laser beam on the sample and collect the scattered light. Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample decomposition.
-
Data Analysis: Analyze the Raman spectrum to identify the vibrational modes, which are complementary to those observed in the IR spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of BCl₃ adducts.
Caption: General workflow for the synthesis and spectroscopic characterization of BCl₃ adducts.
This guide provides a foundational understanding of the spectroscopic comparison of BCl₃ adducts. By following the outlined protocols and utilizing the comparative data, researchers can effectively characterize these important chemical species and gain deeper insights into their electronic and structural properties.
Validating the Mechanism of BCl₃ Catalyzed Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid catalyst frequently employed for specific chemical transformations. Its utility is most prominent in the cleavage of ether bonds, a critical step in deprotection strategies during multi-step synthesis. This guide provides an objective comparison of BCl₃'s performance against common alternatives, supported by experimental data and detailed protocols, to aid in the validation and application of its catalytic mechanism.
Mechanistic Overview: The Role of the Lewis Acid
The generally accepted mechanism for ether cleavage by a Lewis acid like BCl₃ involves the initial coordination of the Lewis acid to the ether oxygen. This coordination makes the oxygen a better leaving group and activates the adjacent carbon atoms for nucleophilic attack. The subsequent step is a nucleophilic substitution (Sₙ1 or Sₙ2) by a halide ion, leading to the cleavage of the C-O bond.[1][2]
However, for boron halide reagents like BCl₃ and BBr₃, recent computational and experimental studies suggest this mechanism may be an oversimplification.[3][4] Evidence points towards more complex pathways, including the possibility of a bimolecular reaction where a second ether-BBr₃ adduct acts as the bromide donor, which may have implications for sterically hindered substrates.[3][4] Furthermore, density functional theory calculations predict that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, suggesting a multi-cycle mechanism.[5][6]
Performance Comparison: BCl₃ vs. Alternatives in Ether Cleavage
The choice of reagent for ether cleavage is a critical decision based on reactivity, selectivity, and tolerance of other functional groups within the molecule. Boron trichloride is often compared with its more reactive counterpart, boron tribromide (BBr₃), and milder, more functional-group-tolerant Lewis acids like Indium(III) chloride (InCl₃).
| Catalyst | Substrate Example | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| BCl₃ | Aryl Benzyl (B1604629) Ether | CH₂Cl₂ with pentamethylbenzene (B147382), -78 °C to rt | ~90-99%[7][8] | Highly effective for debenzylation; chemoselective, preserving many sensitive functional groups.[7][9] Efficient for sterically hindered ethers.[10] | Moisture-sensitive; stoichiometric amounts often required. |
| BBr₃ | Aryl Methyl Ether | Anhydrous CH₂Cl₂, -78 °C to rt | High[11] | Very high reactivity, often considered the reagent of choice for demethylating aryl ethers.[3][11] | Highly corrosive and moisture-sensitive; can affect other functional groups due to high reactivity.[11] |
| InCl₃ / MCM-41 | Aryl Propionates | Chlorobenzene, 130 °C, 6-8 h | 62-86%[12][13] | Water-stable and recyclable catalyst.[12][13] High tolerance for oxygen and nitrogen-containing functional groups.[13] | Higher temperatures and longer reaction times may be required compared to boron halides.[12] |
| BCl₃ / n-Bu₄NI | Primary Alkyl Aryl Ethers | CH₂Cl₂, rt | Not specified | Enables mild and selective cleavage of primary alkyl aryl ethers.[14] | Requires an additive (tetra-n-butylammonium iodide). |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating reaction mechanisms and achieving desired synthetic outcomes.
Protocol 1: BCl₃-Catalyzed Debenzylation of Aryl Benzyl Ethers[8]
This procedure is adapted from a method developed for the chemoselective debenzylation of aryl benzyl ethers.[7]
-
Preparation : To a solution of the aryl benzyl ether (1.0 equiv) and a cation scavenger such as pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂), cool the mixture to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition : Add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise to the cooled solution over 5 minutes.
-
Reaction : Stir the reaction mixture at -78 °C for 45 minutes to 1 hour. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, carefully quench the reaction at -78 °C by the slow, syringe addition of a chloroform/methanol mixture (10:1 v/v).
-
Workup : Allow the mixture to warm to room temperature. Concentrate the solution under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phenol (B47542).
Protocol 2: General Procedure for BBr₃-Catalyzed Cleavage of Aryl Methyl Ethers[11]
-
Preparation : Dissolve the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.1 - 1.5 equiv) dropwise via syringe.
-
Reaction : Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching : After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Workup : Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. The organic layer is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Visualizing Mechanisms and Workflows
Diagrams are crucial for conceptualizing the complex relationships in chemical reactions and experimental procedures.
Caption: Generalized mechanism for Lewis acid-catalyzed ether cleavage.
Caption: Standard experimental workflow for BCl₃-mediated deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
The Industrial Cost-Effectiveness of Boron Trichloride: A Comparative Guide
Boron trichloride (B1173362) (BCl₃), a highly reactive and versatile chemical compound, serves as a critical reagent and precursor in a multitude of industrial processes, most notably in semiconductor manufacturing, pharmaceutical synthesis, and metallurgy. However, its hazardous nature and associated costs necessitate a thorough evaluation of its cost-effectiveness in comparison to available alternatives. This guide provides an objective comparison of BCl₃'s performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: BCl₃ vs. Alternatives - A Summary of Performance and Cost
The choice of reagent in industrial processes is a complex decision, balancing performance, cost, safety, and environmental impact. Boron trichloride is often favored for its high reactivity and efficacy, but alternatives may offer advantages in specific contexts.
| Application | BCl₃ Performance Metric | Alternative(s) | Alternative(s) Performance Metric | Indicative Cost Comparison (per kg) |
| Semiconductor Etching | High etch rates for specific materials (e.g., TiO₂: 0.24 nm/cycle)[1], improves surface smoothness[2][3][4] | TiCl₄, SOCl₂ | Lower etch rates for TiO₂ (TiCl₄: 0.18 nm/cycle, SOCl₂: 0.20 nm/cycle)[1] | BCl₃: ~
|
| Lewis Acid Catalysis (e.g., Friedel-Crafts) | Strong Lewis acid, effective catalyst | AlCl₃, BBr₃ | AlCl₃ is a very common and effective catalyst[9], BBr₃ is a stronger Lewis acid | BCl₃: ~
|
| Ether Cleavage | Effective for cleaving ethers | BBr₃ | Often considered a more powerful reagent for ether cleavage[6][10][12] | BCl₃: ~
|
| Metal Refining | Removes nitrides, carbides, and oxides from molten metals[12] | Other chlorinating agents, fluxing agents | Dependent on the specific metal and impurities | Data not readily available for direct comparison |
Note: Prices are indicative and can vary significantly based on purity, quantity, and supplier.
In-Depth Analysis by Industrial Application
Semiconductor Manufacturing: The Precision Etchant
In the semiconductor industry, BCl₃ is a cornerstone of plasma etching processes, prized for its ability to precisely remove metal oxides and other materials from silicon wafers.[15]
Performance: Experimental data from atomic layer etching (ALE) of titanium dioxide (TiO₂) demonstrates the superior performance of BCl₃ in terms of etch rate. In a comparative study, BCl₃ achieved an etch rate of 0.24 nm/cycle, outperforming both titanium tetrachloride (TiCl₄) at 0.18 nm/cycle and thionyl chloride (SOCl₂) at 0.20 nm/cycle under the same conditions.[1] Furthermore, the addition of BCl₃ to chlorine-based plasmas has been shown to significantly improve the surface smoothness of etched materials like 4H-SiC, a critical factor for device performance.[2][3][4]
Cost-Effectiveness: While BCl₃ is more expensive on a per-kilogram basis than TiCl₄ or SOCl₂, its higher etch rate can translate to increased throughput in a manufacturing setting, potentially offsetting the initial material cost. The improved surface quality may also lead to higher device yields and reduced failure rates, further enhancing its overall economic value. However, a comprehensive cost analysis must also factor in the energy consumption of the plasma etching process, which is substantial in semiconductor fabrication, as well as the costs associated with the disposal of chlorinated waste streams.[16][17][18]
Experimental Protocol: Comparative Atomic Layer Etching of TiO₂
This protocol provides a general framework for comparing the etch rates of BCl₃ and its alternatives in an ALE process.
-
Substrate: A thin film of TiO₂ deposited on a silicon wafer.
-
Reactants: High-purity BCl₃, TiCl₄, and SOCl₂ gases, and a fluorinating agent (e.g., HF or XeF₂).
-
Apparatus: An atomic layer etching reactor equipped with a quartz crystal microbalance (QCM) or ellipsometer for in-situ etch rate monitoring.
-
Procedure:
-
The substrate is placed in the reactor and heated to the desired process temperature (e.g., 200-300°C).
-
The etching process proceeds in cycles, with each cycle consisting of four steps: a. Exposure to the fluorinating agent to form a reactive surface layer. b. Purge with an inert gas (e.g., N₂ or Ar) to remove excess fluorinating agent. c. Exposure to the chlorinating agent (BCl₃, TiCl₄, or SOCl₂) to form volatile byproducts. d. Purge with an inert gas to remove byproducts.
-
The change in mass or thickness of the TiO₂ film is measured in real-time to determine the etch rate per cycle.
-
The process is repeated with each chlorinating agent under identical conditions to ensure a valid comparison.
-
Caption: Factors influencing the selection of a Lewis acid catalyst in industrial synthesis.
Ether Cleavage in Pharmaceutical Synthesis
The cleavage of ether functional groups is a common transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). BCl₃ is an effective reagent for this purpose, particularly for the demethylation of aryl methyl ethers.
Performance: The most common and potent alternative to BCl₃ for ether cleavage is boron tribromide (BBr₃). [19][6][10][12]BBr₃ is generally more reactive than BCl₃ and can often cleave more robust ethers. [19][6][10][12]Some studies suggest that a mixture of BBr₃ and BCl₃ can offer improved reactivity and selectivity compared to using BBr₃ alone. [10] Cost-Effectiveness: BBr₃ is typically more expensive than BCl₃, which can be a significant factor in large-scale synthesis. [1][12]The choice between the two often depends on the specific ether to be cleaved and the presence of other functional groups in the molecule. For less reactive ethers, the higher reactivity of BBr₃ may be necessary to achieve a reasonable reaction rate and yield, justifying its higher cost. For more labile ethers, the milder conditions and lower cost of BCl₃ may be preferable.
Experimental Protocol: Comparative Ether Cleavage
This protocol provides a general method for comparing the efficiency of BCl₃ and BBr₃ in an ether cleavage reaction.
-
Reactants: The ether substrate, and the boron halide reagent (BCl₃ or BBr₃).
-
Solvent: A dry, aprotic solvent such as dichloromethane.
-
Apparatus: A flame-dried glass reactor with a magnetic stirrer, under an inert atmosphere.
-
Procedure:
-
The ether substrate is dissolved in the dry solvent in the reactor and cooled to a low temperature (e.g., -78°C).
-
The boron halide reagent (typically 1-2 equivalents) is added slowly to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a predetermined time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, it is carefully quenched by the slow addition of methanol (B129727) or water.
-
The product is isolated through extraction and purified by chromatography or crystallization.
-
The yield of the cleaved product is determined to compare the effectiveness of BCl₃ and BBr₃.
-
Safety and Environmental Considerations
Boron trichloride is a toxic and corrosive gas that reacts violently with water, releasing hydrochloric acid fumes. [15]Proper handling procedures, including the use of personal protective equipment (PPE) and well-ventilated work areas, are essential. The disposal of waste streams containing boron and chlorinated compounds must be managed in accordance with environmental regulations, adding to the overall process cost. [8][20][21]Alternatives to BCl₃ also present their own safety and environmental challenges that must be carefully considered. For instance, AlCl₃ is also highly reactive with water, and TiCl₄ is a corrosive liquid.
Conclusion
The cost-effectiveness of boron trichloride in industrial processes is highly application-dependent. In semiconductor manufacturing, its superior performance in terms of etch rate and surface quality can justify its higher price, particularly in the production of high-performance devices. In its role as a Lewis acid catalyst and for ether cleavage, BCl₃ faces stiff competition from more cost-effective or more reactive alternatives like AlCl₃ and BBr₃, respectively. The optimal choice requires a careful evaluation of not only the reagent cost but also its impact on process efficiency, product yield and purity, and the overall costs associated with safety and waste management. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and professionals to conduct their own evaluations and select the most appropriate reagent for their specific industrial needs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dry Etching Performance and Gas-Phase Parameters of C6F12O + Ar Plasma in Comparison with CF4 + Ar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. xray.greyb.com [xray.greyb.com]
- 11. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 12. Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chlorination disinfection by-products and comparative cost analysis of chlorination and UV disinfection in sewage treatment plants: Indian scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. Life cycle assessment in chemical industry – a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of BCl3 in chlorine-based plasma on etching 4H-SiC for photoconductive semiconductor switch applications (2014) | Huseyin Ekinci | 9 Citations [scispace.com]
- 18. web.mit.edu [web.mit.edu]
- 19. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Reactions of Boron Trichloride: A Guide to the Experimental Validation of Theoretical Models
For researchers, scientists, and professionals in drug development, understanding the reactivity of fundamental chemical compounds like Boron Trichloride (BCl₃) is paramount. This guide provides an objective comparison of theoretical models of BCl₃ reactivity with experimental data, offering insights into its behavior in gas-phase decomposition, plasma etching, and surface interactions. Detailed experimental protocols and visual workflows are presented to facilitate a deeper understanding and replication of key findings.
Gas-Phase Decomposition of BCl₃ in a Hydrogen Atmosphere
The thermal decomposition of BCl₃ in the presence of hydrogen (H₂) is a critical process in chemical vapor deposition (CVD) for producing boron-containing materials. Theoretical models aim to predict the reaction pathways and kinetics, which are then validated by experimental measurements.
Theoretical Models: Ab Initio and Transition State Theory
Theoretical investigations into the BCl₃ + H₂ system often employ ab initio calculations to determine the thermodynamic properties of the species involved and Transition State Theory (TST) to calculate reaction rates. These models suggest that the initial decomposition of BCl₃ can proceed through both molecular reactions with H₂ and radical-driven reactions with hydrogen atoms. A key theoretical study proposed an addition-elimination mechanism for the reaction of BCl₃ with a hydrogen radical (H), suggesting it is a much faster pathway for BCl₃ consumption than direct abstraction. This mechanism involves the formation of a transient BHCl₃ complex.
The primary proposed decomposition pathways are:
-
Direct Abstraction: BCl₃ + H → BCl₂ + HCl
-
Addition-Elimination: BCl₃ + H → [BHCl₃]* → BHCl₂ + Cl
-
Molecular Reaction: BCl₃ + H₂ → Products
Experimental Validation and Data
Experimental validation of these models often involves using a CVD reactor and analyzing the gas-phase composition in-situ, for example, with Fourier-transform infrared (FT-IR) spectroscopy. A study comparing theoretical predictions with FT-IR measurements showed good agreement for BCl₃ concentrations at lower temperatures, validating the proposed kinetic model in that regime.
Table 1: Comparison of Theoretical and Experimental BCl₃ Concentration Data synthesized from the description in the research article.
| Temperature (K) | Theoretical BCl₃ Concentration (Arbitrary Units) | Experimental BCl₃ Concentration (FT-IR, Arbitrary Units) | Agreement |
| 873 | High | High | Good |
| 973 | Moderate | Moderate | Good |
| 1073 | Low | Low | Divergence noted |
At higher temperatures, the divergence between the model and experimental data was attributed to the onset of boron deposition, which was not fully accounted for in the kinetic model presented in the study.
Experimental Protocol: In-Situ FT-IR Measurement in a CVD Reactor
-
Reactor Setup: A 1D model of a CVD reactor is used, with a controlled flow of BCl₃ and H₂ carrier gas.
-
Gas Flow: Inlet mole fractions, flow rates, temperature, and pressure are set according to the experimental conditions being tested.
-
Heating: The reactor is heated to the desired temperature (e.g., ranging from 873 K to 1073 K).
-
In-Situ Analysis: An FT-IR spectrometer is coupled to the reactor to continuously measure the steady-state concentrations of gas-phase species.
-
Data Comparison: The measured concentrations are compared against the predictions from the kinetic model, which incorporates reaction rates derived from Transition State Theory.
Visualizations: Reaction Pathway and Experimental Workflow
Caption: Proposed reaction pathways for BCl₃ decomposition with atomic hydrogen.
Caption: Experimental workflow for in-situ FT-IR analysis of BCl₃ decomposition.
BCl₃ Reactivity in Plasma Etching
BCl₃ is a cornerstone gas in plasma etching processes, particularly for metal and high-k dielectric materials. Its reactivity in a plasma environment is complex, involving a variety of ions and radicals that contribute to both etching and passivation.
Theoretical Models: Plasma Chemistry
Theoretical models for BCl₃ plasmas focus on identifying the key reactive species and their roles in the etching mechanism. In these high-energy environments, BCl₃ dissociates into various ions (BCl₂⁺, BCl₃⁺) and radicals (BCl₂, Cl). The general understanding is that:
-
Cl radicals are the primary chemical etchants for many materials.
-
BClₓ ions contribute to physical sputtering, breaking surface bonds and enhancing the etch rate.
-
Boron-containing species can form a passivation layer (e.g., a BCl-like film) on surfaces. This passivation can be crucial for achieving anisotropic etching profiles and can also be a factor in etch selectivity between different materials.
The balance between chemical etching, physical sputtering, and passivation determines the overall etch characteristics.
Experimental Validation and Data
Experimental studies validate these models by measuring etch rates and analyzing surface chemistry under varying plasma conditions. X-ray photoelectron spectroscopy (XPS) is often used to identify the chemical states on the etched surface, confirming the presence of boron-containing passivation layers or reaction byproducts.
One study investigated the etching of HfO₂, SiO₂, and poly-Si in BCl₃ plasmas. The results showed that the ion energy (controlled by bias power) plays a critical role. Below a certain energy threshold, a BClₓ-like layer is deposited. Above the threshold, etching occurs. This threshold was found to be lower for HfO₂ than for Si-based materials, enabling selective etching.
Table 2: Etch Rates of Various Materials in BCl₃ Plasma as a Function of Bias Power Data extracted from a study on HfO₂, SiO₂, and poly-Si etching.
| Bias Power (W) | HfO₂ Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Poly-Si Etch Rate (nm/min) |
| 0 | Deposition | Deposition | Deposition |
| 10 | ~5 | Deposition | Deposition |
| 20 | ~15 | ~2 | ~3 |
| 30 | ~25 | ~5 | ~8 |
Experimental Protocol: Plasma Etching and Surface Analysis
-
Chamber Setup: A high-density plasma source, such as an Inductively Coupled Plasma (ICP) reactor, is used. The substrate is placed on a chuck where temperature and RF bias can be controlled.
-
Process Conditions: Key parameters are set: BCl₃ gas flow (e.g., 100 sccm), chamber pressure (e.g., 5 mTorr), and source power (e.g., 800 W).
-
Etching: The plasma is ignited, and the RF bias power to the substrate is varied to control the ion energy. The etching time is controlled to achieve the desired etch depth.
-
Etch Rate Measurement: The etch depth is measured post-process using techniques like profilometry or ellipsometry, and the etch rate is calculated.
-
Surface Analysis (XPS): The etched samples are transferred to an XPS system to analyze the elemental composition and chemical bonding states of the surface, identifying reaction products and passivation layers.
Visualizations: Plasma Etching Mechanism and Experimental Workflow
Safety Operating Guide
Navigating the Disposal of "BC13": A Guide to Safe and Compliant Laboratory Practices
A critical first step in the proper disposal of any chemical substance is its unambiguous identification. The designation "BC13" appears as a product code for various chemical products with different compositions and associated hazards, including flammable liquids and toners. Without a specific chemical name or CAS number, a single, definitive disposal protocol for "this compound" cannot be provided.
This guide, therefore, furnishes researchers, scientists, and drug development professionals with a comprehensive framework for the safe and compliant disposal of laboratory chemicals, using the ambiguous "this compound" as a case for illustrating the necessary procedural steps. The cornerstone of this process is the diligent consultation of the substance-specific Safety Data Sheet (SDS) and adherence to institutional and local regulations.
General Protocol for Chemical Waste Disposal
The following step-by-step procedure outlines the best practices for managing chemical waste in a laboratory setting.
-
Identify the Chemical and Consult the SDS : The most crucial step is to obtain the Safety Data Sheet (SDS) for the specific "this compound" product in use. The SDS provides detailed information on the chemical's properties, hazards, and, most importantly, its proper disposal (typically in Section 13).
-
Determine the Appropriate Waste Stream : Based on the information from the SDS, classify the "this compound" waste. Common laboratory waste streams are categorized to prevent dangerous reactions and ensure proper treatment.[1][2]
-
Select a Compatible Waste Container : Waste must be collected in containers made of a material compatible with the chemical.[1][3] For instance, strong acids should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[3] Containers should be leak-proof, have a secure cap, and be in good condition.[1][3]
-
Properly Label the Waste Container : All chemical waste containers must be clearly labeled with a hazardous waste tag.[1][2] The label should include the full chemical name of all components in the container, their approximate percentages, and the date accumulation started.[4]
-
Store Waste Safely : Store waste containers in a designated, well-ventilated satellite accumulation area that is near the point of generation.[1] Ensure that incompatible waste types are segregated to prevent accidental reactions.[1] Do not store waste containers in a fume hood or on the floor.[4]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][2] Follow their specific procedures for requesting a pickup, which may involve online forms or direct contact.[1]
Common Laboratory Waste Streams
The following table summarizes common categories for segregating chemical waste. The specific SDS for your "this compound" product will guide you in choosing the correct stream.
| Waste Stream | Description | Examples |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene |
| Non-Halogenated Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Hexane, Toluene |
| Aqueous Acidic Waste | Water-based solutions with a pH less than 7. | Solutions of hydrochloric acid, sulfuric acid, etc. |
| Aqueous Basic Waste | Water-based solutions with a pH greater than 7. | Solutions of sodium hydroxide, potassium hydroxide, etc. |
| Solid Chemical Waste | Non-sharp, solid materials contaminated with chemicals. | Contaminated gloves, paper towels, weigh boats, silica (B1680970) gel[3] |
| Sharps Waste | Items capable of puncturing or cutting skin, contaminated with hazardous materials. | Needles, scalpels, razor blades, contaminated glass slides[5] |
| Reactive Waste | Chemicals that are unstable and can react violently. | Pyrophoric materials, water-reactive chemicals, peroxide-formers |
Experimental Protocols Cited
The procedures outlined in this document are based on established guidelines for the management of hazardous laboratory waste. Key principles include:
-
Waste Minimization : Efforts should be made to reduce the volume of waste generated.[1]
-
Segregation of Incompatibles : Different classes of chemical waste must be stored separately to prevent dangerous reactions.[1]
-
Use of Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like "this compound".
Caption: A flowchart outlining the key steps for the safe and compliant disposal of laboratory chemical waste.
Disclaimer: This information provides a general guide to proper chemical disposal procedures. It is not a substitute for the specific guidance found in the Safety Data Sheet (SDS) for "this compound" or for the protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult the SDS and your local EHS office before handling and disposing of any chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. smu.ca [smu.ca]
- 6. Synergy can Disposal of Boron Trichloride (BCl₃) — Synergy Recycling [synergy-recycling.co.uk]
Navigating the Safe Handling of BC13: A Comprehensive Guide
In the dynamic landscape of research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling substances identified as "BC13." It is important to note that "this compound" is not a standardized chemical identifier and can refer to several different substances. The most critical of these, due to its hazardous nature, is Boron Trichloride (B1173362) (BCl₃), and as such, will be the primary focus of this document. We will also briefly address another potential candidate, GMBS (N-Maleimidobutyryloxysuccinimide ester), a reagent used in bioconjugation.
Primary Focus: Boron Trichloride (BCl₃)
Boron Trichloride is a colorless, fuming gas or liquid that is highly reactive and corrosive[1][2][3]. It reacts violently with water to form hydrochloric acid and boric acid[2][4]. Due to its hazardous nature, stringent safety protocols must be followed.
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved, full-facepiece respirator with cartridges effective against acid gases and particulates is required. For emergencies or high-concentration exposures, a Self-Contained Breathing Apparatus (SCBA) is essential.[4][5] | Protects against inhalation of the corrosive gas and its toxic byproducts.[1][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[5] | Provides a barrier against splashes and fumes that can cause severe eye burns.[2] |
| Hand Protection | Chemically resistant gloves, such as those made of neoprene or nitrile rubber, should be worn. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact which can lead to severe burns.[2] |
| Body Protection | A chemically resistant apron or full-body suit should be worn over a lab coat.[5] | Protects against splashes and contamination of personal clothing. |
| Footwear | Closed-toe, chemically resistant boots are required.[6] | Protects feet from spills. |
Workflow for Handling Boron Trichloride
Caption: Workflow for the safe handling and storage of Boron Trichloride.
Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as water, alcohols, and metals[1][4].
-
Secure cylinders in an upright position.
| Emergency Situation | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7] |
| Spill or Leak | Evacuate the area immediately. Use a self-contained breathing apparatus and appropriate PPE for cleanup.[7] Ventilate the area. For small spills, absorb with an inert dry material and place in a suitable container for disposal. |
All waste containing Boron Trichloride must be treated as hazardous waste.
-
Neutralization: Unused gas can be slowly bubbled through a large volume of a basic solution, such as sodium bicarbonate or calcium hydroxide, in a fume hood. This process is highly exothermic and produces corrosive fumes, requiring extreme caution.
-
Container Disposal: Empty cylinders must be returned to the supplier. Do not attempt to refill or dispose of them as regular waste.
-
Contaminated Materials: All contaminated materials (e.g., gloves, absorbent pads) must be placed in a sealed, labeled container and disposed of through a licensed hazardous waste disposal facility.[7]
Secondary Consideration: GMBS (N-Maleimidobutyryloxysuccinimide ester)
For researchers in the field of drug development and life sciences, "this compound" may refer to the product code for GMBS, a heterobifunctional crosslinker. While significantly less hazardous than Boron Trichloride, proper handling is still necessary.
| PPE Category | Specification |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used. |
| Eye and Face Protection | Safety glasses with side shields are recommended. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) are sufficient. |
| Body Protection | A standard laboratory coat should be worn. |
Workflow for Handling GMBS
Caption: General workflow for handling the crosslinking reagent GMBS.
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed and protect from moisture to prevent hydrolysis of the succinimidyl ester.
| Emergency Situation | Action |
| Inhalation | Move to fresh air.[7] |
| Skin Contact | Wash with soap and water.[7] |
| Eye Contact | Rinse with plenty of water.[7] |
| Ingestion | Rinse mouth with water and seek medical advice.[7] |
Dispose of unused material and contaminated items in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) for the specific product being used. Always consult the SDS and your institution's safety protocols before handling any chemical.
References
- 1. A Comprehensive Guide on Boron Trichloride: Including Its Application, Hazard and Safety [cloudsds.com]
- 2. Boron trichloride - Wikipedia [en.wikipedia.org]
- 3. Boron Trichloride - Specialty Gases [specialtygases.messergroup.com]
- 4. Gas detectors and respiratory protection equipments BCl3 (boron trichloride), CAS number 10294-34-5 [en.gazfinder.com]
- 5. bettymills.com [bettymills.com]
- 6. chemistry.columbian.gwu.edu [chemistry.columbian.gwu.edu]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
